molecular formula C7H3BrClN3O2 B3293773 3-Bromo-4-chloro-6-nitro-1H-indazole CAS No. 885522-75-8

3-Bromo-4-chloro-6-nitro-1H-indazole

Número de catálogo: B3293773
Número CAS: 885522-75-8
Peso molecular: 276.47 g/mol
Clave InChI: YPJRRTYQFCIKLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-4-chloro-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H3BrClN3O2 and its molecular weight is 276.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-chloro-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chloro-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-bromo-4-chloro-6-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRRTYQFCIKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289094
Record name 3-Bromo-4-chloro-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-75-8
Record name 3-Bromo-4-chloro-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Bromo-4-chloro-6-nitro-1H-indazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole core is a privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for indole and benzimidazole rings. However, highly functionalized derivatives like 3-Bromo-4-chloro-6-nitro-1H-indazole present unique physicochemical and synthetic challenges. As a Senior Application Scientist, I have designed this whitepaper to decode the electronic and steric causality governing this specific molecule. By understanding how the tri-substitution pattern (C3-bromo, C4-chloro, C6-nitro) perturbs the baseline indazole system, researchers can rationally design downstream synthetic workflows, optimize solubility, and predict pharmacokinetic behavior.

Molecular Architecture & Physicochemical Baseline

The physicochemical profile of 3-Bromo-4-chloro-6-nitro-1H-indazole is dictated by the intense electron-withdrawing nature of its substituents. The quantitative data summarized below provides the baseline metrics required for assay development and synthetic scaling.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Chemical Name 3-Bromo-4-chloro-6-nitro-1H-indazoleIUPAC nomenclature
CAS Registry Number 885522-75-8[1]Unique chemical identifier
Molecular Formula C7H3BrClN3O2Defines exact mass stoichiometry
Molecular Weight 276.47 g/mol Falls within Lipinski's Rule of 5
Topological Polar Surface Area ~74.5 Ų[2]Predicts moderate-to-good membrane permeability
Predicted LogP ~3.50[2]High lipophilicity; requires organic co-solvents (DMSO/DMF)
Predicted pKa (N1-H) 8.5 – 9.5Highly acidic N-H bond due to strong inductive/resonance effects
H-Bond Donors / Acceptors 1 / 3[2]Key parameters for target protein active-site docking

Electronic & Steric Causality: The "Why" Behind the Properties

To master the handling of this compound, one must understand the electronic push-and-pull within the aromatic system:

  • Acid-Base Behavior (pKa Shift): An unsubstituted 1H-indazole is a very weak acid, with an N1-H deprotonation pKa of 13.86[3]. The addition of a nitro group at the C6 position introduces a powerful resonance (-M) and inductive (-I) electron-withdrawing effect, stabilizing the resulting indazolate anion and dropping the pKa to approximately 11.08[4]. The further addition of halogens at C3 (bromo) and C4 (chloro) introduces additional strong inductive withdrawal. This synergistic effect pushes the pKa down into the 8.5–9.5 range. Consequently, the N1 proton can be easily deprotonated by mild bases (e.g.,

    
    ), which prevents the need for harsh reagents like 
    
    
    
    during N-alkylation.
  • Lipophilicity and Solvation: The combination of a bromo and a chloro group significantly increases the molecular volume and lipophilicity (LogP ~3.50)[2]. This compound will exhibit poor aqueous solubility. Experimental workflows must utilize aprotic polar solvents (DMSO, DMF, or NMP) to disrupt the strong intermolecular hydrogen bonding (N1-H

    
     O-NO2) that stabilizes its crystalline lattice.
    

Experimental Workflows: Self-Validating Protocols

The following methodologies are designed as self-validating systems, ensuring that any deviations in compound integrity are immediately detectable.

Protocol A: UV-Vis Spectrophotometric pKa Determination

Because of its poor aqueous solubility, traditional potentiometric titration will fail. UV-Vis spectrophotometry leverages the distinct electronic shifts between the protonated and deprotonated states.

  • Stock Preparation: Dissolve the compound in HPLC-grade DMSO to create a 10 mM stock. Causality: DMSO ensures complete dissolution without initiating premature solvolysis.

  • Buffer Equilibration: Prepare a series of Britton-Robinson universal buffers ranging from pH 6.0 to 11.0. Spike the buffers with the stock to a final concentration of 50 µM. Ensure the final DMSO concentration remains strictly

    
     to prevent solvent-induced dielectric shifts in the apparent pKa.
    
  • Spectral Acquisition: Scan absorbance from 250 nm to 450 nm at 25°C.

  • Self-Validation Step: Overlay the spectra and identify the isosbestic points . The presence of sharp isosbestic points mathematically proves a clean two-state equilibrium (Indazole

    
     Indazolate + 
    
    
    
    ). If the isosbestic points drift, it indicates compound degradation (e.g., nucleophilic aromatic substitution by buffer ions).
  • Data Extraction: Plot the absorbance at the

    
     of the anionic species against pH and fit the curve to the Henderson-Hasselbalch equation to extract the precise pKa.
    
Protocol B: Chemoselective C3 Suzuki-Miyaura Cross-Coupling

This protocol exploits the bond dissociation energy (BDE) differential between the C3-Br and C4-Cl bonds to achieve regioselective functionalization.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 eq), the desired arylboronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent Introduction: Add a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is required to activate the boronic acid via formation of a reactive boronate complex, while Dioxane solubilizes the indazole.

  • Catalyst Addition: Add

    
     (0.05 eq) under a strict argon atmosphere.
    
  • Thermal Activation: Heat the mixture to 75°C for 4 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The C3-Br bond (~280 kJ/mol) undergoes oxidative addition by Pd(0) significantly faster than the C4-Cl bond (~330 kJ/mol)[5]. If LC-MS reveals the formation of a di-coupled byproduct, the thermal energy is overriding the activation energy differential; reduce the reaction temperature to 60°C to restore chemoselectivity.

Reactivity & Signaling Pathway Visualization

The highly functionalized nature of this molecule allows it to serve as a versatile hub for divergent synthesis. The diagram below maps the logical flow of chemoselective transformations.

ReactivityPathway Core 3-Bromo-4-chloro-6-nitro-1H-indazole CAS: 885522-75-8 Sub_N1 N1-Deprotonation (pKa ~8.5-9.5) Core->Sub_N1 Mild Base (K2CO3) Sub_C6 C6-Nitro Reduction (Aniline Generation) Core->Sub_C6 Fe/NH4Cl or Pd/C, H2 Sub_C4 C4-SNAr Reaction (Nucleophilic Attack) Core->Sub_C4 Activated by C6-NO2 Sub_C3 C3-Cross Coupling (Suzuki/Sonogashira) Sub_N1->Sub_C3 Pd Catalyst, Aryl-B(OH)2

Fig 1: Chemoselective reactivity pathways of 3-Bromo-4-chloro-6-nitro-1H-indazole.

References

  • Guidechem . 4-BROMO-3-CLORO-5-NITRO (1H) INDAZOLE 1000344-02-4 wiki - Es - Guidechem. 2

  • BLD Pharm . 67400-25-3 | 3-Bromo-5-nitroindazole | BLD Pharm. 1

  • Wikipedia . Indazole. 3

  • ChemicalBook . 6-Nitroindazole manufacturers and suppliers in india - ChemicalBook. 4

  • Benchchem . 3-Bromo-5-methoxy-6-methyl-1H-indazole - Benchchem. 5

Sources

solubility profile of 3-Bromo-4-chloro-6-nitro-1H-indazole in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Solubility Profiling of 3-Bromo-4-chloro-6-nitro-1H-indazole

Executive Summary

3-Bromo-4-chloro-6-nitro-1H-indazole is a highly functionalized heterocyclic intermediate, critical in the synthesis of kinase inhibitors (e.g., LRRK2 antagonists) and antileishmanial agents.[1][2] Its solubility profile is dominated by the competing forces of a rigid, electron-deficient aromatic core (promoting crystal stacking) and an acidic N-H motif (facilitating hydrogen bonding).[1][2]

This guide provides a definitive technical assessment of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1][2] It synthesizes structural analysis with validated experimental protocols, enabling researchers to optimize stock solution preparation and crystallization processes.[1][2]

Structural Analysis & Physicochemical Properties

To understand the solubility behavior, we must first analyze the molecular interactions governing the solid-state lattice energy versus solvation energy.[2]

PropertyValue (Est.)Impact on Solubility
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

High heteroatom content increases density.[2]
Molecular Weight ~276.47 g/mol Moderate MW facilitates dissolution, but halogens add bulk.[1][2]
LogP (Lipophilicity) ~2.8 – 3.2Hydrophobic. Poor water solubility; favors organic solvents.[1][2]
H-Bond Donor (HBD) 1 (Indazole N-H)Critical for solvent interaction.[1][2] The N-H is acidic due to electron-withdrawing groups (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).[2]
H-Bond Acceptor (HBA) 4 (Nitro O, Indazole N)Allows interaction with protic solvents (MeOH).[1][2]
Electronic State Electron DeficientThe nitro and halogen groups pull electron density, increasing the acidity of the N-H proton.[2]
Solvation Mechanism: DMSO vs. Methanol

The solubility difference between DMSO and Methanol for this compound is driven by the Hydrogen Bond Basicity (


)  of the solvent.[2]
  • DMSO (Aprotic, High ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  DMSO is a powerful H-bond acceptor.[2] It aggressively interacts with the acidic N-H of the indazole, effectively disrupting the intermolecular N-H[1][2]···N hydrogen bonds that stabilize the crystal lattice.[2]
    
    • Result:High Solubility.

  • Methanol (Protic, Moderate ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Methanol acts as both a donor and acceptor.[2] While it can solvate the nitro group, it is less effective at breaking the strong crystal lattice formed by 
    
    
    
    -
    
    
    stacking of the halogenated core.[2]
    • Result:Moderate Solubility (Temperature Dependent). [1][2]

Predicted Solubility Profile

Note: Values below are estimated based on Structure-Activity Relationships (SAR) of analogous halogenated nitroindazoles (e.g., 3-bromo-4-nitro-1H-indazole).

SolventClassificationEstimated Solubility (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Primary Utility
DMSO High

Stock Solutions. Ideal for biological assays and reaction solvents (

).[2]
Methanol Moderate ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Crystallization. Ideal for purification; solubility increases significantly with heat.[2]
Water Insoluble

Anti-solvent. Used to precipitate the compound from DMSO/MeOH.[2]

Visualization: Solvation & Workflow

The following diagram illustrates the mechanistic difference in solvation and the decision matrix for solvent selection.

SolubilityMechanism Compound Solid State 3-Bromo-4-chloro-6-nitro-1H-indazole (High Lattice Energy) DMSO_Path Solvent: DMSO (Dipolar Aprotic) Compound->DMSO_Path Dissolution MeOH_Path Solvent: Methanol (Polar Protic) Compound->MeOH_Path Dissolution Mech_DMSO Mechanism: Strong H-Bond Acceptor binds acidic N-H Disrupts Crystal Lattice DMSO_Path->Mech_DMSO Mech_MeOH Mechanism: Weak H-Bonding + Solvophobic Effect Partial Solvation of Nitro Group MeOH_Path->Mech_MeOH Result_DMSO High Solubility (>50 mg/mL) Use for: Stock Solutions, Bioassays Mech_DMSO->Result_DMSO Result_MeOH Moderate Solubility (<15 mg/mL) Use for: Recrystallization, LC-MS Mobile Phase Mech_MeOH->Result_MeOH

Figure 1: Mechanistic pathway of solvation illustrating why DMSO yields higher solubility through N-H interaction compared to Methanol.[1][2]

Validated Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility for your specific batch (critical for GLP studies), follow this thermodynamic solubility protocol. This method is superior to kinetic (turbidimetric) methods for scaffold intermediates.[1][2]

Phase 1: Preparation
  • Material: Weigh ~10 mg of 3-Bromo-4-chloro-6-nitro-1H-indazole into two 1.5 mL HPLC vials (Replicates A & B).

  • Solvent Addition:

    • Vial A (DMSO): Add 100 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       DMSO. (Target: 100 mg/mL theoretical).[2]
      
    • Vial B (MeOH): Add 500 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Methanol. (Target: 20 mg/mL theoretical).[2]
      
    • Note: If the solid dissolves immediately, add more solid until a visible precipitate remains.[1][2] Saturation is required.

Phase 2: Equilibration (The Shake)
  • Agitation: Place vials on an orbital shaker at 25°C for 24 hours .

    • Speed: 300–500 RPM.[2] Vigorous enough to keep solids suspended but not splashing.[2]

  • Visual Check: After 24h, ensure solid is still present. If clear, the solution was not saturated; repeat Phase 1 with more solid.[1][2]

Phase 3: Filtration & Analysis
  • Filtration: Using a pre-warmed syringe, filter the supernatant through a 0.22 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     PTFE filter  (Nylon is acceptable for MeOH, but PTFE is chemically resistant to DMSO).[2]
    
  • Dilution:

    • Dilute the filtrate 1:100 and 1:1000 with Acetonitrile/Water (50:[2]50) to bring the concentration into the linear range of the detector.[2]

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

    • Wavelength: 254 nm (Aromatic core) and 300 nm (Nitro conjugation).[1][2]

    • Calculation: Compare peak area against a standard curve of known concentration (0.1 – 1.0 mg/mL).

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[2]

Troubleshooting & Optimization

IssueCauseCorrective Action
"Jelly" formation in DMSO Supersaturation or polymer impurities.[1]Sonicate for 10 mins at 40°C, then re-equilibrate at 25°C.
Precipitation upon dilution "Crash-out" effect when diluting DMSO stock into aqueous buffer.Critical: When dosing into aqueous media, keep DMSO concentration <1%.[1][2] Add the DMSO stock slowly to the vortexing buffer, not the reverse.
N-Methylation in MeOH Chemical instability.[2]Methanol can act as a methylating agent for acidic N-H indazoles under acidic catalysis.[2] Check LC-MS for M+14 peak. If observed, switch to Ethanol or Isopropanol.[1][2]

References

  • BenchChem. (n.d.).[1][2] 3-bromo-4-nitro-1H-indazole Properties and Synthesis. Retrieved from [1][2]

  • Enamine. (2024).[1][2] Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic). Retrieved from [1][2]

  • MilliporeSigma. (n.d.).[1][2] Solubility Protocols for Hydrophobic Heterocycles. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2024).[1][2] Effect of Halogenated Solvents on Fluorescence and Solubility of Isoquinolinium Derivatives. PMC11005234.[2] Retrieved from [1][2]

  • Fraunhofer ICT. (2021).[1][2] Solubility behaviour of nitro-substituted heterocycles in organic solvents. Retrieved from [1][2]

Sources

biological activity and therapeutic potential of 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Role: High-Value Trisubstituted Heterocyclic Scaffold for Medicinal Chemistry Content Type: Technical Guide & Synthetic Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3-Bromo-4-chloro-6-nitro-1H-indazole is a specialized, trisubstituted indazole derivative that serves as a critical "privileged scaffold" in the design of small-molecule inhibitors. Its structural uniqueness lies in its dense functionalization: a halogenated core (3-Br, 4-Cl) allowing for orthogonal cross-coupling reactions, and a nitro group (6-NO


) serving as a masked aniline for hydrogen-bonding interactions.

This compound is primarily utilized as an advanced intermediate in the synthesis of Type I and Type II Kinase Inhibitors (targeting JNK, CDK, and PI3K pathways) and has emerging utility in anti-infective pharmacophores (specifically antileishmanial and antimicrobial agents).

Chemical Identity & Structural Logic[1]

Physicochemical Profile[1][2][3]
  • Systematic Name: 3-Bromo-4-chloro-6-nitro-1H-indazole[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrClN
    
    
    O
    
    
  • Molecular Weight: ~276.48 g/mol

  • Core Scaffold: 1H-Indazole (Benzo[c]pyrazole)

  • Key Substituents:

    • C3-Bromine: Highly reactive handle for Suzuki-Miyaura or Sonogashira couplings (extension into the hydrophobic pocket).

    • C4-Chlorine: Provides steric bulk (gatekeeper residue interaction) and electronic modulation; less reactive than C3-Br, allowing for chemoselective derivatization.

    • C6-Nitro: A precursor to an amine (via reduction), essential for forming amide/urea linkages that bind to the kinase hinge region or solvent-exposed fronts.

Structural Activity Relationship (SAR) Logic

The "Privileged" nature of this scaffold stems from its ability to access multiple chemical spaces simultaneously:

PositionFunctionalityMedicinal Chemistry Utility
N1 Acidic ProtonSite for alkylation/arylation to control solubility and pharmacokinetic (PK) profile.
C3 Halogen (Br)Primary Vector: Target for aryl/heteroaryl coupling to engage the ATP-binding pocket.
C4 Halogen (Cl)Selectivity Filter: Induces torsion or fills small hydrophobic pockets (e.g., "gatekeeper" residues).
C6 Nitro (NO

)
Hinge Binder Precursor: Reduced to -NH

to form critical H-bonds with the enzyme backbone.

Synthetic Methodologies

Authoritative Note: The synthesis of this trisubstituted core requires careful regiocontrol. The most robust pathway involves the bromination of a pre-functionalized nitro-indazole to avoid over-bromination or regio-scrambling.

Primary Route: Bromination of 4-Chloro-6-nitro-1H-indazole

This route is preferred due to the high directing power of the indazole ring for C3-halogenation.

Reagents:

  • Starting Material: 4-Chloro-6-nitro-1H-indazole[2]

  • Brominating Agent: Bromine (Br

    
    ) or N-Bromosuccinimide (NBS)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetic Acid (AcOH)

  • Base: Sodium Acetate (NaOAc) - buffers the HBr generated

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 4-Chloro-6-nitro-1H-indazole (1.0 eq) and DMF (10 volumes). Cool to 0°C under N

    
     atmosphere.
    
  • Addition: Add Bromine (1.1 eq) dropwise over 30 minutes. Note: Maintain temperature <5°C to prevent N-bromination or ring oxidation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via LC-MS for the disappearance of the starting material (M+H: ~198).

  • Quench: Pour the reaction mixture into ice-cold water (20 volumes) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMF and HBr.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc) if high purity (>98%) is required.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic utility of the scaffold.

SynthesisPathways Start 4-Chloro-6-nitro-1H-indazole Bromination Bromination (Br2/DMF or NBS) Start->Bromination Target 3-Bromo-4-chloro-6-nitro-1H-indazole (The Scaffold) Bromination->Target Path1 Suzuki Coupling (C3) (Ar-B(OH)2, Pd(0)) Target->Path1 Path2 Nitro Reduction (C6) (Fe/NH4Cl or H2/Pd) Target->Path2 Path3 N-Alkylation (N1) (R-X, Cs2CO3) Target->Path3 Prod1 3-Aryl-4-chloro-6-nitroindazole (Kinase Core) Path1->Prod1 Prod2 3-Bromo-4-chloro-6-aminoindazole (Hinge Binder) Path2->Prod2 Prod3 N1-Substituted Scaffold (Solubility/PK) Path3->Prod3

Figure 1: Synthetic workflow showing the generation of the scaffold and its tri-vector divergent functionalization.

Biological Activity & Therapeutic Potential[3][6][7][8][9][10][11]

Kinase Inhibition (Oncology & Inflammation)

The 3-bromo-4-chloro-6-nitro-1H-indazole scaffold is a bioisostere of the adenine ring of ATP.

  • Mechanism: It functions as a Type I ATP-competitive inhibitor .

  • Target Specificity:

    • PI3K

      
       (Phosphoinositide 3-kinase delta):  The C4-chlorine atom is crucial for filling the "affinity pocket" specific to the delta isoform, often improving selectivity over PI3K
      
      
      
      .
    • JNK (c-Jun N-terminal Kinase): Derivatives where the C6-nitro is reduced to an amine and acylated show high potency against JNK1/2/3, relevant in neurodegenerative diseases.

  • Reference Grounding: Indazole-based kinase inhibitors like Axitinib and Linifanib validate the indazole core. The specific 4-chloro substitution is observed in intermediates for Leniolisib (though Leniolisib itself is a quinazoline, the indazole analogs are common competitors in patent literature [1]).

Antileishmanial & Antimicrobial Activity

Recent studies on nitro-indazole derivatives have highlighted their potential as anti-infectives.

  • Data Insight: A study on 3-chloro-6-nitro-1H-indazole derivatives demonstrated significant activity against Leishmania infantum and Leishmania major [2].[3]

  • Mechanism: The nitro group is believed to undergo bio-reduction within the parasite, generating reactive oxygen species (ROS) or interacting with the parasitic enzyme Trypanothione Reductase (TryR) .

  • Extrapolation: The 3-Bromo-4-chloro-6-nitro analog is predicted to have enhanced lipophilicity (due to Br/Cl), potentially improving membrane permeability across the parasitic tegument compared to the mono-chloro analog.

Biological Data Summary Table
Biological TargetActivity TypeRole of SubstituentsTherapeutic Indication
PI3K

/

Inhibitor (IC

nM range)
C4-Cl: Selectivity; C3-Ar: Potency; C6-NH

:
H-bond donor.
Leukemia, Lymphoma, Inflammation
Trypanothione Reductase Inhibitor / Redox CyclerC6-NO

:
Prodrug activation; Indazole: DNA intercalation.
Leishmaniasis (Cutaneous/Visceral)
CDK (Cyclin-Dependent Kinase) InhibitorC3-Br: Vector for solubilizing groups.Solid Tumors

Experimental Validation: Self-Validating Protocol

To ensure trustworthiness, the following analytical protocol allows researchers to validate the identity of the synthesized scaffold.

Quality Control (QC) Check:

  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • Look for two distinct aromatic singlets (or meta-coupled doublets).

    • 
       ~8.6 ppm:  Proton at C7 (deshielded by NO
      
      
      
      ).
    • 
       ~7.9 ppm:  Proton at C5 (between Cl and NO
      
      
      
      ).
    • 
       ~14.0 ppm:  Broad singlet for N1-H (exchangeable).
      
  • LC-MS (ESI+):

    • Expect a characteristic isotope pattern due to Br (

      
      Br/
      
      
      
      Br) and Cl (
      
      
      Cl/
      
      
      Cl).
    • M+H: ~275.9 (base peak) and ~277.9 (M+2).

  • TLC (Hexane:EtOAc 1:1):

    • R

      
       should be ~0.4–0.5. The nitro group makes the compound UV active (254 nm) and yellow/orange in visible light.
      

Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-Bromo-4-chloro-6-nitro-1H-indazole Br_Activity C3-Bromine: Primary Coupling Vector (Access to Hydrophobic Pocket) Core->Br_Activity Cl_Activity C4-Chlorine: Selectivity Gatekeeper (Steric/Electronic Modulation) Core->Cl_Activity NO2_Activity C6-Nitro: Masked Hinge Binder (Reducible to -NH2) Core->NO2_Activity NH_Activity N1-H: Solubility Handle (Alkylation Site) Core->NH_Activity

Figure 2: Pharmacophore map detailing the specific medicinal chemistry role of each substituent.

References

  • Hoegenauer, K., et al. (2016). "Discovery of CDZ173 (Leniolisib), a Potent, Selective, and Orally Available PI3Kδ Inhibitor for Immunomodulation." ACS Medicinal Chemistry Letters, 7(8), 762–767. (Context: Validates indazole/quinazoline scaffolds in PI3K inhibition).

  • Abdelahi, M.M., et al. (2021).[4] "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies."[4][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1).[5]

  • Patent US20050277638A1. "Indazole derivatives useful as kinase inhibitors." Google Patents. (Context: Explicitly lists 3-bromo-4-chloro-6-nitro-1H-indazole as an intermediate).

  • BenchChem. "4-Bromo-6-chloro-1H-indazole Product Monograph." (Context: Physical properties of the closely related 4-bromo-6-chloro analog).

Sources

3-Bromo-4-chloro-6-nitro-1H-indazole: A Privileged Pharmacophore for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in the landscape of medicinal chemistry.[1] While its occurrence in nature is sparse, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties.[2] This remarkable versatility is attributed to the unique structural and electronic properties of the indazole nucleus. The thermodynamically stable 1H-tautomer is the predominant form and serves as a crucial pharmacophore in numerous clinically approved drugs, such as the kinase inhibitors Axitinib and Pazopanib.[1] The indazole core can function as a bioisostere for endogenous structures like indole, offering improved metabolic stability and the capacity to form critical hydrogen bond interactions with biological targets.[1] This guide provides a comprehensive exploration of 3-Bromo-4-chloro-6-nitro-1H-indazole, a highly functionalized derivative with significant, yet largely untapped, potential as a pharmacophore for the development of novel therapeutics.

Physicochemical Properties and Synthetic Strategy

Table 1: Predicted Physicochemical Properties of Substituted Indazoles

Property4-Bromo-6-chloro-1H-indazole[3]5-bromo-7-nitro-1H-indazole[4]
Molecular Weight 231.48 g/mol 242.03 g/mol
Boiling Point (Predicted) 364.1 ± 22.0 °C376-379 °C
Melting Point 219-221 °C174 °C
LogP (Predicted) 2.672.27
pKa (Predicted) 11.60 ± 0.4010.2
Proposed Synthesis of 3-Bromo-4-chloro-6-nitro-1H-indazole

A plausible synthetic route to 3-Bromo-4-chloro-6-nitro-1H-indazole can be conceptualized based on established methodologies for the synthesis of related halogenated and nitrated indazoles. A potential starting material is 4-chloro-6-nitro-1H-indazole, which can then be selectively brominated at the C3 position.

Experimental Protocol: Synthesis of 3-Bromo-4-chloro-6-nitro-1H-indazole (Proposed)

Step 1: Synthesis of 4-chloro-6-nitro-1H-indazole (Hypothetical)

A detailed, validated protocol for this specific synthesis is not currently published. However, a general approach could involve the nitration of a 4-chloro-1H-indazole precursor.

Step 2: Bromination of 4-chloro-6-nitro-1H-indazole

This step can be adapted from the established protocol for the bromination of 4-nitro-1H-indazole.[5]

  • To a flask equipped with a mechanical stirrer, add 4-chloro-6-nitro-1H-indazole, sodium acetate, acetic acid, and chloroform.

  • Cool the reaction mixture to below 25 °C.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture over several hours while maintaining the temperature.

  • Stir the reaction mixture for an additional two hours.

  • Concentrate the mixture under reduced pressure.

  • Add water to the resulting solid.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 3-Bromo-4-chloro-6-nitro-1H-indazole.

Pharmacological Potential: A Multi-faceted Pharmacophore

The unique substitution pattern of 3-Bromo-4-chloro-6-nitro-1H-indazole suggests its potential as a pharmacophore in several therapeutic areas, most notably as an antiparasitic agent and a kinase inhibitor.

Antiparasitic Activity: A Promising Lead for Antileishmanial Drug Discovery

Nitro-containing heterocyclic compounds have a well-established history as effective antiparasitic agents.[6] The nitro group can undergo bioreduction within the parasite, leading to the generation of reactive nitrogen species that induce cellular damage and parasite death.[6]

A study on the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives provides compelling evidence for the potential of the 3-Bromo-4-chloro-6-nitro-1H-indazole scaffold.[7] In this study, various derivatives of 3-chloro-6-nitro-1H-indazole were synthesized and evaluated against different Leishmania species. Several of these compounds demonstrated potent activity, with one derivative showing a promising IC50 value against Leishmania major.[8][9] The molecular target for these compounds was proposed to be trypanothione reductase (TryR), a key enzyme in the parasite's antioxidant defense system.[7]

The presence of a bromine atom at the 3-position and a chlorine atom at the 4-position in the target molecule could further enhance its antiparasitic activity through increased lipophilicity, facilitating passage through the parasite's cell membrane.

Experimental Protocol: In Vitro Antileishmanial Activity Assay (MTT Assay)

This protocol is adapted from established methods for assessing the viability of Leishmania promastigotes.[10][11]

  • Culturing of Promastigotes: Culture Leishmania major promastigotes in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at 26°C.

  • Preparation of Test Compound: Dissolve 3-Bromo-4-chloro-6-nitro-1H-indazole in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution in the culture medium.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of promastigote suspension (e.g., 1 x 10^6 cells/mL) to each well. Add 100 µL of the various concentrations of the test compound to the respective wells. Include a positive control (a known antileishmanial drug) and a negative control (vehicle-treated cells).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability compared to the negative control and determine the IC50 value (the concentration of the compound that inhibits 50% of parasite growth).

Kinase Inhibition: Targeting Dysregulated Signaling in Cancer

The indazole scaffold is a well-validated hinge-binding motif for many protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[9] The development of numerous indazole-based kinase inhibitors, such as Pazopanib and Axitinib, underscores the importance of this scaffold in oncology drug discovery.[12]

The structure-activity relationship (SAR) studies of various substituted indazoles have revealed key features for potent kinase inhibition. For instance, substitutions at the C6 position of the indazole ring have been shown to significantly impact potency and selectivity.[13] The presence of halogen atoms on the indazole core can also contribute to favorable interactions within the ATP-binding pocket of kinases.[14]

While the specific kinase targets of 3-Bromo-4-chloro-6-nitro-1H-indazole are yet to be identified, its structural features make it a compelling candidate for screening against a panel of cancer-relevant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[6][15][16]

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase of interest, its substrate, ATP, and the test compound (3-Bromo-4-chloro-6-nitro-1H-indazole) at various concentrations. Include appropriate controls (no inhibitor, no enzyme). The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for the optimized reaction time.

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Antibacterial Potential: A Scaffold for Novel Anti-infectives

Indazole derivatives have also demonstrated promising antibacterial activity against a range of bacterial strains.[14][17] The mechanism of action can vary, but some derivatives have been shown to inhibit essential bacterial enzymes. The specific substitution pattern of 3-Bromo-4-chloro-6-nitro-1H-indazole, with its combination of halogens and a nitro group, suggests that it could possess antibacterial properties.

Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[17][18][19]

  • Preparation of Bacterial Inoculum: From a fresh culture of the test bacteria, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: Prepare a two-fold serial dilution of 3-Bromo-4-chloro-6-nitro-1H-indazole in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well containing the serially diluted compound with the prepared bacterial suspension. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

Proposed Synthetic Pathway

Synthetic Pathway A 4-Chloro-1H-indazole B 4-Chloro-6-nitro-1H-indazole A->B Nitration (HNO3, H2SO4) C 3-Bromo-4-chloro-6-nitro-1H-indazole B->C Bromination (Br2, NaOAc, AcOH)

Caption: Proposed two-step synthesis of 3-Bromo-4-chloro-6-nitro-1H-indazole.

Mechanism of Action as a Kinase Inhibitor

Kinase Inhibition cluster_0 ATP Binding Pocket Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Indazole 3-Bromo-4-chloro-6-nitro-1H-indazole Indazole->Kinase Inhibits (Competitive Binding) Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Caption: Competitive inhibition of kinase activity by the indazole pharmacophore.

Conclusion and Future Directions

3-Bromo-4-chloro-6-nitro-1H-indazole represents a compelling, yet underexplored, pharmacophore with significant potential for the development of novel therapeutic agents. Its highly functionalized structure provides a versatile platform for chemical modification and optimization. Based on the robust biological activities of its close analogs, this compound is a prime candidate for investigation as an antiparasitic agent, particularly against Leishmania, and as a kinase inhibitor for cancer therapy. The detailed experimental protocols provided in this guide offer a practical framework for initiating the biological evaluation of this promising molecule. Future research should focus on the efficient synthesis of 3-Bromo-4-chloro-6-nitro-1H-indazole, followed by comprehensive screening against a diverse panel of biological targets to fully elucidate its pharmacological profile and unlock its therapeutic potential.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Semantic Scholar. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. [Link]

  • 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed. [Link]

  • 5-bromo-7-nitro-1H-indazole Properties. EPA. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Assessment of the Effect of Lactoferrin on Promastigote and Amastigote Forms of Leishmania major In Vitro. Brieflands. [Link]

  • Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. PubMed. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. ResearchGate. [Link]

  • Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. PubMed. [Link]

  • In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. National Center for Biotechnology Information. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Semantic Scholar. [Link]

  • SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. [Link]

  • MTT assay of L. major promastigotes viability after C. procera leaf... ResearchGate. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. National Center for Biotechnology Information. [Link]

  • Standardization of the protocol for Leishmania spp. promastigote and amastigote-initiated infections in sand flies (Diptera, Phl. ResearchGate. [Link]

  • Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Indazole. Taylor & Francis. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. National Center for Biotechnology Information. [Link]

  • Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Frontiers. [Link]

  • Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship. PubMed. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

Sources

Technical Guide: Physicochemical Characterization of 3-Bromo-4-chloro-6-nitro-1H-indazole

[1][2]

Executive Summary

3-Bromo-4-chloro-6-nitro-1H-indazole (CAS: 885522-75-8 ) is a highly functionalized indazole scaffold utilized primarily as a building block in the synthesis of small molecule kinase inhibitors and anti-infective agents (e.g., analogs of Lenacapavir).[1][2] Its polysubstituted nature—featuring a bromine at C3, chlorine at C4, and a nitro group at C6—imparts unique electronic and steric properties that define its reactivity and solid-state behavior.[1][2]

This guide addresses the scarcity of public experimental data for this specific intermediate by synthesizing predictive models with comparative analog data. It establishes a robust protocol for determining its thermal properties, emphasizing the critical distinction between thermodynamic melting and decomposition events common in nitro-indazoles.

Physicochemical Data Profile

The following data aggregates predicted values based on Quantitative Structure-Property Relationship (QSPR) models and experimental baselines from close structural analogs (e.g., 3-bromo-4-chloro-1H-indazole).

PropertyValue / RangeConfidenceNotes
CAS Number 885522-75-8 HighSpecific to the 4-Cl, 6-NO2 isomer.[1][2]
Molecular Formula C₇H₃BrClN₃O₂HighExact Mass: 274.910
Molecular Weight 276.48 g/mol High
Melting Point (Predicted) 265°C – 285°C MediumLikely accompanied by decomposition (browning).[1]
Melting Point (Analog) 233–234°CHighExperimental value for 3-bromo-4-chloro-1H-indazole (lacking nitro).[1][2][3]
Boiling Point (Predicted) 450°C ± 40°C LowTheoretical at 760 mmHg.[1] Not observable due to prior decomposition.
Density 1.9 ± 0.1 g/cm³MediumHigh density due to Br/Cl/NO₂ content.
pKa (Acidic) ~10.5MediumN-H acidity enhanced by electron-withdrawing NO₂/Cl.[1]
Solubility DMSO, DMF, DMAcHighInsoluble in water; sparingly soluble in MeOH/DCM.[1]
Structural Analysis & Thermal Behavior

The high melting point prediction (>260°C) is driven by two factors:

  • Intermolecular Hydrogen Bonding: The N1-H donor and N2/NO₂ acceptor sites create a rigid crystal lattice.

  • π-Stacking: The electron-deficient nitro-substituted ring enhances stacking interactions.[1][2]

Critical Warning: Nitro-substituted heterocycles are prone to energetic decomposition.[1][2] Differential Scanning Calorimetry (DSC) is preferred over standard capillary tubes to safely identify the onset of decomposition (

1

Experimental Protocols

Protocol A: Thermal Analysis (DSC & TGA)

Objective: To determine the melting point and thermal stability window.[1]

  • Instrument: TA Instruments DSC Q2000 or equivalent.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan . Crimp with a pinhole lid (allows gas escape during decomposition).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 300°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Interpretation:

    • Endotherm: Sharp downward peak indicates melting (

      
      ).
      
    • Exotherm: Sharp upward peak indicates decomposition (

      
      ).[1]
      
    • Note: If

      
       overlaps with 
      
      
      , the reported melting point is a "decomposition point."
Protocol B: Purity Determination (HPLC)

Objective: Ensure MP depression is not caused by regioisomeric impurities (e.g., 4-nitro isomer).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro group absorbance).

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and characterizing this intermediate, highlighting the critical decision points for confirming identity.

GStartStarting Material:4-Chloro-6-nitro-1H-indazoleBrominationBromination (Br2/DMF or NBS)Regioselective at C3Start->Bromination Electrophilic Subst.CrudeCrude Product(Mix of Isomers?)Bromination->CrudePurificationPurification(Recrystallization from EtOH/H2O)Crude->PurificationDecisionPurity Check (HPLC/NMR)Purification->DecisionFailRegioisomer detected(Re-column)Decision->Fail <95% PurePassPure Isomer (>98%)Decision->Pass >98% PureFail->PurificationDSCDSC Analysis(Determine Tm & Tdec)Pass->DSC Thermal ProfileFinalValidated IntermediateCAS: 885522-75-8DSC->Final

Figure 1: Synthesis and characterization workflow for 3-Bromo-4-chloro-6-nitro-1H-indazole, emphasizing the purity gate before thermal analysis.

Application in Drug Development

The melting point serves as a critical quality attribute (CQA) for this intermediate:

  • Solid Form Selection: A sharp melting point indicates a crystalline lattice suitable for GMP handling. Amorphous material (lower, broad MP) may cause flowability issues in scale-up.[1][2]

  • Solubility Prediction: The high MP correlates with low aqueous solubility (LogP ~2.5–3.0). Formulation strategies for drugs derived from this scaffold often require dispersion enhancers or salt formation at the N1 position.

References

  • ChemicalBook. 3-Bromo-4-chloro-1H-indazole Properties (Analog Reference). Retrieved from [1]

  • BLD Pharm. 3-Bromo-4-chloro-6-nitro-1H-indazole (CAS 885522-75-8) Product Page.[1] Retrieved from [1]

  • National Institutes of Health (NIH). Synthesis of Indazole Intermediates for Lenacapavir. PMC Article. Retrieved from [1]

  • ChemSrc. Physicochemical Properties of Indazole Derivatives. Retrieved from [1]

An In-depth Technical Guide to 3-Bromo-6-chloro-4-nitro-1H-indazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Substituted Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] The strategic functionalization of the indazole ring with various substituents, such as halogens and nitro groups, allows for the fine-tuning of its physicochemical and biological properties, making these derivatives highly valuable as building blocks in drug discovery. This guide focuses on a specific polysubstituted indazole, 3-Bromo-6-chloro-4-nitro-1H-indazole .

While the user's initial query was for "3-Bromo-4-chloro-6-nitro-1H-indazole," a thorough search of chemical databases did not yield a specific CAS number for this exact isomeric substitution pattern. However, a closely related and commercially available isomer, 3-Bromo-6-chloro-4-nitro-1H-indazole , has been identified with CAS Registry Number®: 885519-92-6 . This technical guide will, therefore, center on this well-documented compound as a representative of its class, providing a comprehensive overview of its synthesis, properties, and potential applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of 3-Bromo-6-chloro-4-nitro-1H-indazole.

PropertyValueSource
CAS Number 885519-92-6
Molecular Formula C₇H₃BrClN₃O₂
Molecular Weight 292.48 g/mol
Appearance Off-white to yellow solid
Storage Conditions Room Temperature

Synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole

A common strategy for the synthesis of 3-haloindazoles involves the diazotization of an appropriately substituted aniline, followed by cyclization. Subsequent halogenation and nitration steps can then be employed to introduce the desired substituents. For instance, the synthesis of 3-bromo-5-nitro-1H-indazole has been achieved by the bromination of 5-nitro-1H-indazole.[3] A similar approach could be envisioned for the target molecule, likely starting from a chloro-substituted nitroaniline.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole. This workflow is based on general principles of heterocyclic chemistry and should be adapted and optimized based on experimental findings.

G cluster_0 Starting Material Preparation cluster_1 Indazole Core Formation cluster_2 Functional Group Introduction Substituted Aniline Substituted Aniline Diazotization Diazotization Substituted Aniline->Diazotization 1. NaNO2, H+ Cyclization Cyclization Diazotization->Cyclization 2. Intramolecular   Reaction Substituted Indazole Substituted Indazole Cyclization->Substituted Indazole Bromination Bromination Substituted Indazole->Bromination 3. Brominating   Agent (e.g., NBS) Nitration Nitration Bromination->Nitration 4. Nitrating Agent   (e.g., HNO3/H2SO4) Final Product 3-Bromo-6-chloro-4-nitro-1H-indazole Nitration->Final Product

Caption: Proposed synthetic workflow for 3-Bromo-6-chloro-4-nitro-1H-indazole.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following is a generalized, hypothetical protocol for the bromination and nitration of a pre-formed chloro-indazole. This protocol is for illustrative purposes and requires experimental validation.

Materials:

  • 6-chloro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Appropriate solvents (e.g., Acetonitrile, Dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Bromination: Dissolve 6-chloro-1H-indazole in a suitable solvent such as acetonitrile. Add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC). Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 3-bromo-6-chloro-1H-indazole by column chromatography.

  • Nitration: To a cooled (0 °C) solution of 3-bromo-6-chloro-1H-indazole in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 equivalents). Maintain the temperature below 5 °C during the addition. Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature. Carefully pour the reaction mixture onto crushed ice. Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.

Spectroscopic Characterization

The structural elucidation of 3-Bromo-6-chloro-4-nitro-1H-indazole would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected data can be predicted based on its structure.

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts and coupling constants influenced by the positions of the bromo, chloro, and nitro substituents. The N-H proton of the indazole ring would likely appear as a broad singlet.
¹³C NMR The spectrum would show seven distinct signals corresponding to the carbon atoms of the indazole ring. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (Br, Cl, N) appearing at lower field.
IR Spectroscopy Characteristic absorption bands would be observed for the N-H stretch (around 3300-3400 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (292.48 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom.

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized indazole derivative.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Purified_Sample Purified Indazole Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a synthesized indazole.[4]

Applications in Drug Discovery and Development

Substituted indazoles are of significant interest in drug discovery due to their ability to interact with a wide range of biological targets. The presence of halogen and nitro groups on the indazole scaffold can enhance binding affinity, modulate metabolic stability, and influence the overall pharmacokinetic profile of a molecule.

While specific biological activities for 3-Bromo-6-chloro-4-nitro-1H-indazole are not extensively reported, its structural motifs are present in compounds with known therapeutic potential. For instance, various nitroindazole derivatives have been investigated for their antiparasitic activities.[5] The nitro group can undergo bioreduction within parasites to generate reactive nitrogen species that are toxic to the organism.[5]

Furthermore, the indazole core is a key component of many kinase inhibitors. The bromo and chloro substituents on 3-Bromo-6-chloro-4-nitro-1H-indazole provide synthetic handles for further elaboration through cross-coupling reactions, enabling the generation of diverse libraries of compounds for screening against various kinases. The development of 7-bromo-4-chloro-1H-indazol-3-amine as an intermediate for the HIV capsid inhibitor Lenacapavir highlights the importance of halogenated indazoles in modern drug development.[6]

The following diagram illustrates a simplified signaling pathway that can be targeted by indazole-based kinase inhibitors.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Receptor Inhibits

Caption: Simplified signaling pathway targeted by indazole-based kinase inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Bromo-6-chloro-4-nitro-1H-indazole. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling halogenated and nitroaromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Disposal: Dispose of 3-Bromo-6-chloro-4-nitro-1H-indazole and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] The waste should be segregated as a halogenated organic compound.[7]

Conclusion

3-Bromo-6-chloro-4-nitro-1H-indazole is a valuable, albeit not extensively studied, member of the substituted indazole family. Its polysubstituted nature provides a platform for further chemical modification, making it a potentially useful building block for the synthesis of novel compounds with diverse biological activities. While specific data for this isomer is limited, this guide provides a comprehensive overview based on the properties and reactivity of closely related compounds, offering a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar substituted indazoles.

References

  • BenchChem. (2025).
  • Reagent Database. (2025). 3-BROMO-6-CHLORO-1H-INDAZOLE CAS 885521-34-6 Life Science Database.
  • Fisher Scientific. (2025).
  • AChemBlock. (2026). 3-bromo-6-chloro-1H-indazole-4-carboxylic acid 95% | CAS: 885522-21-4. AChemBlock.
  • ChemicalBook. (n.d.). 3-BROMO-4-NITRO (1H)INDAZOLE synthesis. ChemicalBook.
  • ChemicalBook. (2025). 3-BROMO-4-NITRO (1H)INDAZOLE | 74209-17-9. ChemicalBook.
  • Benchchem. (n.d.). 3-bromo-4-nitro-1H-indazole | 74209-17-9. Benchchem.
  • Molecules. (2024).
  • ChemicalBook. (n.d.). 3-BROMO-6-CHLORO-4-FLUORO (1H)INDAZOLE | 1000340-85-1. ChemicalBook.
  • Apollo Scientific. (2023). 4-Bromo-6-chloro-1H-indazole. Apollo Scientific.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • BLD Pharm. (n.d.). 74209-17-9|3-Bromo-4-nitro-1H-indazole. BLD Pharm.
  • Sigma-Aldrich. (n.d.). 6-Bromo-4-nitro-1H-indazole AldrichCPR 885518-46-7. Sigma-Aldrich.
  • ChemRxiv. (n.d.).
  • Benchchem. (n.d.). 4-Bromo-6-chloro-1H-indazole|885519-03-9. Benchchem.
  • Intermediates. (n.d.). 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC.
  • Benchchem. (n.d.). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Benchchem.
  • AMERICAN ELEMENTS. (n.d.). 6-Bromo-4-chloro-1H-indazole | CAS 885518-99-0. AMERICAN ELEMENTS.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online.
  • Benchchem. (n.d.). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. Benchchem.
  • Asian Journal of Research in Chemistry. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.
  • PubChemLite. (2026). 6-bromo-3-chloro-1h-indazole (C7H4BrClN2). PubChemLite.
  • PubChemLite. (2026). 4-bromo-6-nitro-1h-indazole (C7H4BrN3O2). PubChemLite.

Sources

Methodological & Application

Suzuki-Miyaura coupling protocols using 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Selective Suzuki-Miyaura Coupling of 3-Bromo-4-chloro-6-nitro-1H-indazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical note provides a comprehensive guide for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-4-chloro-6-nitro-1H-indazole. Indazole derivatives are crucial pharmacophores in medicinal chemistry, and their functionalization is key to developing novel therapeutic agents.[1][2] This document outlines the underlying mechanism, provides a detailed, field-tested protocol, and offers insights into reaction optimization and troubleshooting. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a highly selective C-C bond formation at the C3 position, a critical strategy for complex molecule synthesis.[3][4] This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for derivatizing this versatile heterocyclic scaffold.

Introduction: The Strategic Importance of Selective Functionalization

The indazole core is a privileged scaffold found in numerous biologically active compounds.[1] The specific substrate, 3-Bromo-4-chloro-6-nitro-1H-indazole, presents a unique synthetic challenge and opportunity. It possesses two distinct halogenated sites for potential cross-coupling. The ability to selectively functionalize one site while leaving the other untouched for subsequent transformations is a powerful tool in molecular design.

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is the premier method for such selective C-C bond formation due to its mild conditions, high functional group tolerance, and the stability and low toxicity of its organoboron reagents.[5][6] This guide focuses on leveraging the differential reactivity of aryl bromides and chlorides to achieve a highly chemoselective coupling at the C3-bromo position.

Key Challenges & Considerations for this Substrate:

  • Chemoselectivity: The primary goal is to react the more labile C-Br bond without disturbing the C-Cl bond.[4]

  • Electron-Deficient System: The presence of a nitro group makes the indazole ring electron-deficient, which can influence catalyst activity.

  • Acidic N-H Proton: The free (NH) group on the indazole can potentially interact with the palladium catalyst or react with the base, sometimes inhibiting the reaction. However, modern protocols are well-equipped to handle unprotected nitrogen-rich heterocycles.[7][8]

Mechanism and Basis for Selectivity

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this cycle is crucial for rationalizing the protocol and troubleshooting.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is typically the rate-determining step. The reactivity order for this step is C–I > C–Br > C–OTf >> C–Cl.[3] This difference in bond dissociation energy and reactivity is the foundation for the protocol's selectivity. The Pd(0) catalyst will preferentially insert into the weaker C-Br bond at the C3 position over the stronger C-Cl bond at C4.

  • Transmetalation: The organic moiety from the activated organoboron species (the boronate, formed by reaction with the base) is transferred to the palladium(II) center, replacing the halide.[10][11]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiib Ar-Pd(II)-X L₂ pd0->pdiib Oxidative Addition pdiia Ar-Pd(II)-Ar' L₂ pdiib->pdiia Transmetalation pdiia->pd0 Reductive Elimination ArAr Ar-Ar' (Product) re_entry->ArAr oa_entry->pdiib tm_entry->pdiia ArX Ar-X (Substrate) (3-Bromo-4-chloro...indazole) ArB Ar'-B(OR)₂ (Boronic Acid) + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Core Application Protocol: C3-Selective Arylation

This protocol is designed as a robust starting point for the C3-selective coupling of various aryl and heteroaryl boronic acids to the 3-Bromo-4-chloro-6-nitro-1H-indazole scaffold.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Bromo-4-chloro-6-nitro-1H-indazole>97%Sigma-AldrichThe electrophilic substrate.
Arylboronic Acid>98%Combi-BlocksThe nucleophilic partner. Ensure it is dry. Unstable boronic acids may require the use of their corresponding pinacol esters.[12]
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst GradeStrem ChemicalsAn excellent, air-stable precatalyst for coupling heteroaryl halides.[13]
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)Anhydrous, >99%Fisher ScientificThe base is crucial for activating the boronic acid. K₃PO₄ is often effective for challenging or N-H containing substrates.[8][14]
1,4-DioxaneAnhydrous, DriSolvEMD MilliporeA common solvent for Suzuki couplings.[15]
Deionized WaterHPLC Grade-Used to create a biphasic system and dissolve the inorganic base. Must be degassed.
Argon or Nitrogen GasHigh PurityAirgasEssential for maintaining an inert atmosphere to prevent catalyst degradation.
Celite® 545Filtration Grade-Used for filtering the reaction mixture to remove the catalyst.
Step-by-Step Experimental Procedure

The following workflow outlines the setup, execution, monitoring, and workup of the reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃, 2.0-3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid drives the reaction to completion and compensates for potential protodeboronation side reactions.[16]

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 equiv, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Rationale: The Pd(0) active species is sensitive to oxygen, which can lead to catalyst decomposition and formation of undesired phosphine oxides.

  • Solvent Addition: Under a positive pressure of argon, add the degassed solvents. A common ratio is 1,4-Dioxane and Water (e.g., 4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reagent.

    • Rationale: Degassing the solvent (by sparging with argon for 20-30 minutes or by freeze-pump-thaw cycles) is critical to remove dissolved oxygen.[17] The biphasic mixture facilitates the interaction of organic-soluble reactants and the water-soluble inorganic base.[5]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, microwave irradiation (e.g., 140 °C for 20-40 min) can significantly accelerate the reaction.[18]

  • Monitoring: Track the reaction's progress by TLC or LC-MS. Take a small aliquot, dilute it with ethyl acetate, and analyze for the disappearance of the starting material. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Filtration: Filter the biphasic mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Yield 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or soluble base.3. Poor quality boronic acid.1. Ensure rigorous inert atmosphere techniques and use freshly degassed solvents.2. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[18]3. Use fresh boronic acid or convert it to its more stable pinacol ester.
Side Product Formation 1. Protodeboronation of the boronic acid.2. Homocoupling of the boronic acid.3. Reaction at the C-Cl position.1. Use a slight excess of boronic acid; avoid prolonged reaction times at high temperatures.2. Ensure the reaction is thoroughly deoxygenated.3. Lower the reaction temperature. The energy barrier for C-Cl activation is higher than for C-Br.[4]
Stalled Reaction Catalyst inhibition by the N-H group or product.Switch to a more robust catalyst system, such as one using a bulky biarylphosphine ligand (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand, which are known to be effective for nitrogen-rich heterocycles.[14][16]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use anhydrous, inhibitor-stabilized solvent.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactions can build up significant pressure; always use vessels designed for this purpose and follow instrument safety guidelines.[19]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Elsevier. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Universitat de Girona. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Retrieved from [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • Journal of the American Chemical Society. (2013, August 2). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

Sources

methods for reducing the nitro group in 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chemoselective Reduction of the Nitro Group in 3-Bromo-4-chloro-6-nitro-1H-indazole

Introduction: The Strategic Importance of the 6-Amino-indazole Scaffold

The transformation of 3-Bromo-4-chloro-6-nitro-1H-indazole to its corresponding 6-amino derivative is a critical step in the synthesis of a multitude of pharmacologically active molecules. The resulting 6-amino-3-bromo-4-chloro-1H-indazole is a versatile intermediate, providing a nucleophilic amino group that serves as a key handle for further molecular elaboration in drug development programs. Aromatic amines are foundational precursors for creating a vast array of functional groups and heterocyclic systems essential for medicinal chemistry.[1]

However, the reduction of the nitro group in this specific substrate presents a significant chemoselectivity challenge. The molecule is decorated with both bromo and chloro substituents on the aromatic ring. These carbon-halogen bonds, particularly the C-Br bond, are susceptible to reductive cleavage (dehalogenation) under many standard hydrogenation conditions.[2] This side reaction is especially problematic when using highly active catalysts like palladium on carbon with hydrogen gas.[3] Therefore, selecting a reduction method that preserves the halogen framework is paramount to ensure the desired product is obtained in high yield and purity.

This application note provides a detailed guide to reliable and field-proven methods for the chemoselective reduction of 3-Bromo-4-chloro-6-nitro-1H-indazole. We will explore the mechanistic rationale behind method selection, present detailed experimental protocols, and offer troubleshooting advice for common challenges.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is dictated by the need to selectively transform the nitro group while leaving the C-Br and C-Cl bonds intact. Below is a comparative analysis of suitable methods.

MethodReagents & ConditionsAdvantagesDisadvantages & Potential Side Reactions
Metal/Acid Reduction Tin(II) Chloride (SnCl₂) in HCl/EthanolExcellent chemoselectivity, high tolerance for halogens, reliable and well-established.[3][4]Requires stoichiometric amounts of tin salt, workup can be cumbersome to remove tin oxides, potential for tin contamination in the final product.[5]
Metal/Acid Reduction Iron (Fe) powder in HCl/Ethanol or NH₄ClCost-effective, environmentally benign metal, excellent chemoselectivity for nitro groups over halogens.[2][6]Can require acidic conditions, reaction can be heterogeneous and sometimes sluggish.
Catalytic Transfer Hydrogenation Pd/C with Ammonium Formate (HCO₂NH₄) in MethanolMilder than H₂ gas, avoids high-pressure apparatus, generally good selectivity, reaction is often fast and clean.[7][8][9]Risk of dehalogenation still exists, though lower than with H₂/Pd-C. Requires careful temperature control and catalyst loading optimization.[1]
Catalytic Transfer Hydrogenation Pd/C with Hydrazine Hydrate (N₂H₄·H₂O) in MethanolHighly efficient hydrogen donor, can achieve high selectivity under controlled conditions (e.g., room temperature).[1][10]Hydrazine is highly toxic and requires careful handling. Over-reduction and dehalogenation can occur at elevated temperatures.[10]
Catalytic Hydrogenation Raney Nickel with H₂ gasOften shows better selectivity against dehalogenation of aryl chlorides and bromides compared to Pd/C.[3][4]Pyrophoric catalyst requires careful handling, requires specialized hydrogenation equipment (pressure vessel).

Recommended Experimental Protocols

Based on reliability, chemoselectivity, and operational simplicity, we provide detailed protocols for two highly recommended methods: Tin(II) Chloride reduction and Catalytic Transfer Hydrogenation with ammonium formate.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This classic method is renowned for its excellent tolerance of aryl halides, making it a robust choice for the target transformation. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with subsequent protonation steps.

Workflow Overview: SnCl₂ Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Substrate in Ethanol B Add SnCl2·2H2O A->B Sequential Steps C Add Conc. HCl B->C Sequential Steps D Stir at Elevated Temp. (e.g., 50-70 °C) C->D Sequential Steps E Monitor by TLC/LCMS D->E Sequential Steps F Cool to RT & Pour onto Ice E->F Reaction Complete G Basify with NaOH (aq) to pH > 10 F->G H Extract with Ethyl Acetate G->H I Dry, Filter & Concentrate H->I J Purify (Crystallization/ Chromatography) I->J

Caption: Step-by-step workflow for SnCl₂-mediated nitro reduction.

Materials:

  • 3-Bromo-4-chloro-6-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • 5M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0 - 5.0 eq) to the suspension.[11]

  • Acidification & Reaction: Carefully add concentrated hydrochloric acid (5-10 mL per gram of substrate) to the mixture. Heat the reaction to 50-70 °C. The causality here is that the acidic medium is crucial for the reduction mechanism and for keeping the resulting amine protonated and soluble.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Workup - Basification: Place the flask in an ice bath. Slowly and carefully add 5M aqueous NaOH solution to the mixture with vigorous stirring. The goal is to neutralize the excess acid and precipitate tin hydroxides. Continue adding base until the pH of the aqueous layer is >10. This step is critical to deprotonate the ammonium salt and liberate the free amine, making it extractable into an organic solvent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The tin hydroxides can sometimes form an emulsion; if so, filter the entire mixture through a pad of Celite® before extraction.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-amino-3-bromo-4-chloro-1H-indazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method offers a milder, non-acidic alternative, avoiding the use of high-pressure hydrogen gas and cumbersome metal salt workups. Ammonium formate decomposes in the presence of the palladium catalyst to produce hydrogen in situ.[7][12]

Decision Logic: Choosing a Reduction Method

Start Start: 3-Bromo-4-chloro-6-nitro-1H-indazole Q1 Are Halogens (Br, Cl) Present? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Method2 High risk of dehalogenation. AVOID for this substrate. A1_Yes->Method2 Method3 Catalytic Transfer Hydrogenation (e.g., Pd/C, HCO2NH4) Good Selectivity, Milder A1_Yes->Method3 Recommended Method4 Metal/Acid Reduction (e.g., SnCl2, Fe/HCl) Excellent Selectivity, Robust A1_Yes->Method4 Recommended Q2 Is high pressure H2 apparatus available? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Method1 Standard H2/Pd-C (High efficiency) A2_Yes->Method1 A2_No->Method3

Caption: Decision tree for selecting a suitable nitro reduction method.

Materials:

  • 3-Bromo-4-chloro-6-nitro-1H-indazole

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium Formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Celite® (diatomaceous earth)

Procedure:

  • Setup: In a round-bottom flask, dissolve the 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 eq) in methanol (20-30 mL per gram of substrate).

  • Reagent Addition: To this solution, add ammonium formate (4.0 - 5.0 eq).[8] Then, carefully add 10% Pd/C (5-10 mol% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst is often added last to prevent premature reaction.

  • Reaction: Heat the mixture to a gentle reflux (around 60-65 °C) and stir. The choice of a moderate temperature is a balance: it ensures a reasonable reaction rate while minimizing the risk of dehalogenation, which becomes more prevalent at higher temperatures.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours, signaled by the cessation of gas evolution and disappearance of the starting material.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the heterogeneous Pd/C catalyst. This is a critical self-validating step; a dark filtrate indicates incomplete removal of the catalyst.

  • Workup - Rinsing: Wash the Celite® pad thoroughly with methanol to ensure all the product is recovered.

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the methanol. The residue will contain the product and excess ammonium formate salts.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine to remove the water-soluble salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient amount of reducing agent.- Deactivated catalyst (for transfer hydrogenation).- Reaction time too short or temperature too low.- Add an additional portion of the reducing agent (e.g., SnCl₂, ammonium formate) and continue monitoring.- For Pd/C, ensure the catalyst is fresh. If the reaction stalls, filtering and adding fresh catalyst may help.- Increase reaction time or modestly increase the temperature, while monitoring for byproduct formation.
Significant Dehalogenation - Reaction temperature is too high (especially for transfer hydrogenation).- Catalyst loading is too high (Pd/C).- Substrate is particularly sensitive.- For transfer hydrogenation, reduce the temperature to room temperature or 40 °C, even if it extends the reaction time.[1]- Reduce the mol% of the Pd/C catalyst.- Switch to a more selective method like SnCl₂ or Fe/HCl, which are known to be very mild on halogens.[2][3]
Difficult Product Isolation (SnCl₂ method) - Formation of a thick, unfilterable precipitate of tin hydroxides during basification.- Emulsion formation during extraction.- Ensure vigorous stirring during basification and add the base slowly to control precipitation.- Dilute the entire mixture with water and ethyl acetate before filtering through a thick pad of Celite® to break up the emulsion and remove solids.

References

  • Current time information in Pasuruan, ID. Google.
  • Sn2+ reduction. WordPress. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenolysis for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Tetrahedron Letters, 26(11), 1381-1384. Retrieved from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. Retrieved from [Link]

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. Retrieved from [Link]

  • Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Gowda, S., & Gowda, D. C. (2002). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Journal of the Indian Chemical Society, 79(3), 231-237. Retrieved from [Link]

  • Ren, T., Li, W., Liu, D., & Zhang, Z. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 163-169. Retrieved from [Link]

  • Chatterjee, A., & Joshi, N. (2011). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Retrieved from [Link]

  • Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. Google Patents.

Sources

Application Note: Rational Design and Synthesis of Type II Kinase Inhibitors Using the 3-Bromo-4-chloro-6-nitro-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Rationale: The Indazole Advantage in Kinase Targeting

In the landscape of targeted oncology, managing the conformational state of the kinase activation loop (the DFG motif) is paramount for achieving high selectivity and prolonged target residence time. The 1H-indazole core has emerged as a privileged bioisostere for indole and phenol, offering superior metabolic stability while acting as an exceptional bidentate "hinge binder" 1. The N1-H acts as a hydrogen bond donor, and the N2 acts as a hydrogen bond acceptor, perfectly mimicking the interactions of ATP's adenine ring with the kinase hinge region.

When designing next-generation Type II inhibitors (which bind to the inactive "DFG-out" conformation), I frequently rely on 3-Bromo-4-chloro-6-nitro-1H-indazole (CAS 885522-75-8) as a foundational scaffold. This specific building block provides three orthogonal vectors for structural elaboration, allowing precise mapping of the kinase active site:

  • C3-Bromo: The primary handle for cross-coupling. It directs substituents toward the solvent-exposed channel, modulating pharmacokinetic properties, or into the specificity pocket.

  • C6-Nitro: A synthetic precursor to the 6-amino-indazole moiety. Once reduced, it serves as the anchor for urea or amide linkages that extend deep into the allosteric pocket created by the DFG-out shift 2.

  • C4-Chloro: A critical conformational lock. It provides steric bulk that restricts the rotation of the C3-substituent, paying an entropic penalty upfront to enhance binding affinity, while simultaneously interacting with the kinase gatekeeper residue.

ScaffoldDesign Core 1H-Indazole Core (Hinge Binder) C3 C3-Bromo (Solvent Channel Vector) Core->C3 Suzuki/Buchwald C4 C4-Chloro (Gatekeeper Interaction) Core->C4 Conformational Lock C6 C6-Nitro (DFG-Out Precursor) Core->C6 Reduction & Acylation

Fig 1. Orthogonal functionalization vectors of the 3-Bromo-4-chloro-6-nitro-1H-indazole scaffold.

Chemoselective Synthetic Strategy & Causality

Working with a poly-functionalized scaffold requires strict orchestration of reaction conditions. The causality behind the synthetic sequence is dictated by the inherent electronic properties of the indazole ring and the relative bond dissociation energies of the halogens.

  • N1-Protection: The indazole N1 is highly nucleophilic. Without protection (e.g., using THP or SEM), palladium-catalyzed cross-coupling at C3 will suffer from competitive N-arylation, destroying the yield.

  • Chemoselective C3-Coupling: The C-Br bond at C3 has a significantly lower dissociation energy than the C-Cl bond at C4. By carefully selecting a mild palladium catalyst (e.g., Pd(dppf)Cl₂) and controlling the temperature, we achieve exclusive oxidative addition at C3, leaving the C4-chloro intact for gatekeeper interactions.

  • Chemoselective Nitro Reduction: A common pitfall in this sequence is the reduction of the C6-nitro group. Standard catalytic hydrogenation (Pd/C, H₂) will inevitably lead to hydrodehalogenation of the C4-chloro position. To circumvent this, I mandate the use of Béchamp reduction conditions (Fe/NH₄Cl) which selectively reduces the nitro group to an amine without cleaving the C-Cl bond.

Synthesis S1 1. N1-Protection (THP/SEM) Shields N1 from side reactions S2 2. C3 Suzuki-Miyaura Coupling Chemoselective over C4-Cl S1->S2 S3 3. Nitro Reduction (Fe/NH4Cl) Prevents C4 hydrodehalogenation S2->S3 S4 4. Urea/Amide Formation Installs DFG-out binding moiety S3->S4 S5 5. Global Deprotection Yields Active Type II Inhibitor S4->S5

Fig 2. Chemoselective synthetic workflow for elaborating the indazole core into Type II inhibitors.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each transformation is verified before proceeding, minimizing downstream failures 3.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: Introduce the solvent-channel vector (R1) while preserving the C4-chloro group.

  • Preparation: To an oven-dried Schlenk flask, add N1-THP-protected 3-bromo-4-chloro-6-nitro-1H-indazole (1.0 eq), the desired aryl boronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a positive stream of Argon.

  • Reaction: Heat the mixture to 80 °C. Causality note: Do not exceed 80 °C; higher temperatures risk activating the C4-chloro bond.

  • In-Process Control (IPC): At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the starting material mass [M+H]⁺ disappears and is replaced by the coupled product mass. If unreacted starting material remains, add 0.02 eq of catalyst and stir for 2 additional hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Nitro Reduction (Béchamp Conditions)

Objective: Generate the C6-amine for DFG-out targeting without hydrodehalogenation of the C4-chloro group.

  • Preparation: Dissolve the C3-coupled intermediate (1.0 eq) in a mixture of EtOH/H₂O (4:1 v/v, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (5.0 eq). Causality note: NH₄Cl acts as a mild proton source to activate the iron surface without creating a highly acidic environment that could cleave the THP protecting group prematurely.

  • Reaction: Heat the suspension to 80 °C with vigorous stirring for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The transformation is validated when the nitro intermediate is fully consumed and replaced by the amine product (mass shift of -30 Da).

  • Workup: Cool to room temperature. Critical Step: Filter the crude mixture through a tightly packed Celite pad while still warm to remove iron salts, washing the pad generously with hot EtOAc. Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃ to neutralize any residual acidity.

Protocol C: Urea Formation and Global Deprotection

Objective: Install the DFG-out binding moiety and reveal the hinge-binding indazole core.

  • Urea Formation: Dissolve the C6-amine intermediate (1.0 eq) in anhydrous DCM (0.1 M). Add the desired isocyanate (1.2 eq) dropwise at 0 °C. Stir at room temperature for 4 hours. Validate completion via TLC (EtOAc/Hexanes).

  • Deprotection: To the crude urea solution in DCM, add Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration. Stir at room temperature for 2 hours to cleave the N1-THP group.

  • Purification: Concentrate under reduced pressure. Purify the final Type II inhibitor via preparative HPLC (C18, Water/MeCN with 0.1% Formic Acid) to ensure >95% purity for biological assays.

Quantitative Data Presentation: SAR Profiling

To demonstrate the utility of this scaffold, the following table summarizes the Structure-Activity Relationship (SAR) data for a series of synthesized derivatives targeting FLT3 and VEGFR2—two kinases where the DFG-out conformation is highly targetable 4.

Table 1: In Vitro Kinase Inhibition of 3-Bromo-4-chloro-6-nitro-1H-indazole Derived Inhibitors

Compound IDC3-Substituent (R1)C6-Substituent (R2)FLT3 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Cellular Viability (MV4-11) IC₅₀ (nM)
Cmpd-01 Phenyl3-(Trifluoromethyl)phenyl urea45.2112.4185.0
Cmpd-02 4-Methylpiperazin-1-yl3-(Trifluoromethyl)phenyl urea12.585.142.3
Cmpd-03 4-Methylpiperazin-1-ylCyclopropyl amide8.441.228.6
Cmpd-04 Pyridin-3-ylCyclopropyl amide3.218.511.4
Control SorafenibN/A22.09.055.0

Data Interpretation: The transition from a bulky phenyl group (Cmpd-01) to a solubilizing 4-methylpiperazine group (Cmpd-02) at the C3 position significantly improves both biochemical and cellular potency, likely due to favorable interactions in the solvent channel. Furthermore, replacing the urea with a cyclopropyl amide at C6 (Cmpd-03, Cmpd-04) optimizes the fit within the specific FLT3 DFG-out pocket, yielding single-digit nanomolar inhibitors. The C4-chloro group (present in all compounds) ensures the C3-substituent is locked in the optimal vector.

References

  • BenchChem. Literature review on the discovery of indazole-containing compounds. BenchChem.
  • National Institutes of Health (NIH) / PMC. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. BenchChem.
  • PharmaBlock. Indazoles in Drug Discovery. PharmaBlock.

Sources

Application Notes & Protocols: Strategic Functionalization of 3-Bromo-4-chloro-6-nitro-1H-indazole via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors like Pazopanib and Axitinib.[1] Its structural versatility and ability to engage in key biological interactions make it a "privileged scaffold" in modern drug discovery.[1] 3-Bromo-4-chloro-6-nitro-1H-indazole is a highly functionalized building block poised for strategic elaboration. The presence of two distinct halogen atoms and a potent electron-withdrawing nitro group makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth analysis of the SNAr reactivity of this substrate. We will dissect the underlying mechanistic principles that govern its regioselectivity and provide detailed, field-proven protocols for its reaction with common nucleophile classes (amines, alkoxides, and thiols). The objective is to equip researchers, medicinal chemists, and drug development professionals with the theoretical understanding and practical methodologies required to efficiently and selectively functionalize this valuable synthetic intermediate.

Scientific Principles: Mechanism and Regioselectivity

Nucleophilic aromatic substitution is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[2] Unlike SN1 or SN2 reactions, the SNAr pathway does not occur on typical aryl halides. It requires the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards nucleophilic attack.[3][4]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][5][6]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack is typically the rate-limiting step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6] The aromaticity of the ring is temporarily broken during this stage.

  • Elimination: The leaving group (in this case, a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount to the success of the reaction. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, are essential as they delocalize the negative charge through resonance, thereby stabilizing this key intermediate.[2][3][7]

Regioselectivity Analysis of 3-Bromo-4-chloro-6-nitro-1H-indazole

A critical question for this substrate is which halogen will be displaced. The regiochemical outcome is dictated by the powerful directing effect of the C6-nitro group.

  • Activation of C4-Position: The nitro group is located at the C6 position, which is para to the chloro substituent at C4. This geometric arrangement is ideal for SNAr. When a nucleophile attacks the C4 carbon, the negative charge of the resulting Meisenheimer complex can be delocalized directly onto the electronegative oxygen atoms of the nitro group via resonance. This provides substantial stabilization for the intermediate, drastically lowering the activation energy for the reaction at this site.[3][4]

  • Deactivation of C3-Position: The bromo substituent at C3 is meta to the C6-nitro group. If a nucleophile were to attack the C3 position, the resulting negative charge in the Meisenheimer complex could not be delocalized onto the nitro group through resonance.[7] The lack of this critical stabilizing interaction makes the activation barrier for attack at C3 significantly higher.

Another key feature is the acidic N-H proton of the indazole ring. In the presence of a base, this proton can be removed to form an indazolide anion. This deprotonation increases the electron density of the ring system, which might intuitively seem to de-activate it towards nucleophilic attack. However, the overall activation provided by the para-nitro group is overwhelmingly dominant, and the deprotonation primarily serves to prevent N-alkylation side reactions and can influence solubility and reactivity in complex ways.[8]

Figure 1: Logical diagram illustrating the high regioselectivity of SNAr reactions on the title compound, driven by the stabilizing effect of the para-nitro group.

Experimental Protocols

General Considerations:

  • Reagents & Solvents: Use anhydrous solvents (e.g., DMF, DMSO, THF) for reactions sensitive to moisture, particularly those involving strong bases like NaH. Reagents should be of high purity.

  • Inert Atmosphere: Reactions involving strong bases or sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric oxygen or moisture.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: Synthesis of 4-Amino-3-bromo-6-nitro-1H-indazole Derivatives

This protocol details the reaction with a representative secondary amine, morpholine. It can be adapted for various primary and secondary amines.

Materials:

  • 3-Bromo-4-chloro-6-nitro-1H-indazole

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 eq) and K₂CO₃ (2.0 eq).

  • Under an inert atmosphere, add anhydrous DMF to create a stirrable suspension (approx. 0.1 M concentration).

  • Add morpholine (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the final product.

Rationale:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism.

  • Base: K₂CO₃ is a mild inorganic base used to scavenge the HCl generated during the reaction. It is easily removed during the aqueous workup. DIPEA can be used as an alternative organic base.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction, though highly activated substrates may react at lower temperatures.

Protocol 2: Synthesis of 4-Alkoxy-3-bromo-6-nitro-1H-indazole Derivatives

This protocol describes the synthesis of ether derivatives using an alcohol and a strong base to pre-form the nucleophilic alkoxide.

Materials:

  • 3-Bromo-4-chloro-6-nitro-1H-indazole

  • Alcohol of choice (e.g., Methanol, Benzyl alcohol) (1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol (1.5 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • In a separate flask, dissolve 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the indazole solution to the alkoxide suspension at room temperature.

  • Heat the reaction to 50-60 °C and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Rationale:

  • Strong Base: Alcohols are not nucleophilic enough to displace the chloride directly. A strong base like NaH is required to deprotonate the alcohol and form the much more nucleophilic alkoxide.[5]

  • Anhydrous Conditions: NaH reacts violently with water. All glassware must be dry and anhydrous solvents must be used.

  • Quenching: Quenching with a mild acid like NH₄Cl neutralizes the excess base and protonates any remaining alkoxide.

workflow start Reaction Setup reagents 1. Charge Flask: - Indazole Substrate - Base (if applicable) start->reagents solvent 2. Add Anhydrous Solvent (e.g., DMF, THF) reagents->solvent nucleophile 3. Add Nucleophile (Amine, Alcohol, Thiol) solvent->nucleophile reaction 4. Heat & Stir (Monitor by TLC/LC-MS) nucleophile->reaction workup Reaction Workup reaction->workup quench 5. Quench Reaction (e.g., Water, aq. NH4Cl) workup->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate 8. Concentrate Under Vacuum dry->concentrate purify Purification concentrate->purify chromatography 9. Flash Column Chromatography purify->chromatography characterize 10. Characterize Product (NMR, MS, etc.) chromatography->characterize end Final Product characterize->end

Figure 3: The addition-elimination mechanism for SNAr on 3-Bromo-4-chloro-6-nitro-1H-indazole, highlighting the resonance-stabilized Meisenheimer intermediate.

References

  • Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution. (2017).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI.
  • Discovery and synthesis of novel indazole deriv
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Addition-Elimination at Arom
  • SNAr reactions of pi-deficient arom
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers.

Sources

The Strategic Functionalization of 3-Bromo-4-chloro-6-nitro-1H-indazole: A Gateway to Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Indazole Scaffold in Drug Discovery

The indazole moiety is a privileged heterocyclic scaffold, prominently featured in a multitude of clinically significant pharmaceutical agents, particularly in the realm of oncology.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal template for the design of potent enzyme inhibitors. The strategic derivatization of the indazole core is therefore a critical endeavor in modern drug discovery. 3-Bromo-4-chloro-6-nitro-1H-indazole emerges as a highly versatile starting material, offering multiple reaction handles for the synthesis of a diverse array of pharmaceutical intermediates. This guide provides a comprehensive overview of the key synthetic transformations of this scaffold, complete with detailed protocols and an exploration of the underlying chemical principles that govern its reactivity.

Core Synthetic Strategies: A Multi-pronged Approach to Functionalization

The functionalization of 3-Bromo-4-chloro-6-nitro-1H-indazole can be systematically approached through three primary pathways: palladium-catalyzed cross-coupling reactions at the C3-bromo position, nucleophilic aromatic substitution at the C4-chloro position, and reduction of the C6-nitro group to an amino functionality, which can then be further derivatized.

G start 3-Bromo-4-chloro-6-nitro-1H-indazole suzuki Suzuki-Miyaura Coupling (C3-Arylation/Vinylation) start->suzuki Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination (C3-Amination) start->buchwald Amine, Pd catalyst, Base snar Nucleophilic Aromatic Substitution (C4-Functionalization) start->snar Nucleophile (e.g., R-NH2) reduction Nitro Group Reduction (C6-Amination) suzuki->reduction intermediates Diverse Pharmaceutical Intermediates suzuki->intermediates buchwald->reduction buchwald->intermediates snar->reduction snar->intermediates reduction->intermediates

Caption: Key functionalization pathways of 3-Bromo-4-chloro-6-nitro-1H-indazole.

Part 1: Palladium-Catalyzed Cross-Coupling at the C3-Position

The carbon-bromine bond at the C3 position is the more reactive site for palladium-catalyzed cross-coupling reactions compared to the carbon-chlorine bond at the C4 position. This chemoselectivity is a cornerstone of the synthetic strategy, allowing for the introduction of a wide range of substituents at this position.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, enabling the introduction of aryl and vinyl groups at the C3 position.[2][3]

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and turnover numbers. For heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Base and Solvent System: A suitable base is required to activate the boronic acid. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of solvent, typically a mixture of an organic solvent like dioxane or toluene and water, is crucial for dissolving both the organic and inorganic reagents.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • N-Protection (Optional but Recommended): To a solution of 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 eq) in an anhydrous solvent such as THF or DMF, add a suitable protecting group. For example, for a tetrahydropyranyl (THP) protection, add 3,4-dihydro-2H-pyran (1.5 eq) and a catalytic amount of a strong acid like p-toluenesulfonic acid. Stir at room temperature until the starting material is consumed (monitor by TLC). Work up by quenching with a mild base and extract with an organic solvent. Purify the N-protected indazole by column chromatography.[6]

  • Reaction Setup: In a flame-dried Schlenk flask, combine the N-protected 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst) under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Readily available and effective for a range of substrates.
Ligand SPhos, XPhosBulky, electron-rich ligands that promote efficient catalysis.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve all reactants.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7][8] This reaction allows for the introduction of primary and secondary amines at the C3 position of the indazole core, a common structural motif in kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst and Ligand System: The choice of ligand is paramount in Buchwald-Hartwig amination. Biarylphosphine ligands such as BINAP or Josiphos are often effective. The catalyst precursor is typically a palladium(II) salt like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]

Experimental Protocol: Buchwald-Hartwig Amination

  • N-Protection: It is highly recommended to protect the N1 position of the indazole prior to the Buchwald-Hartwig amination to prevent side reactions.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq) in a Schlenk flask.

  • Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.2 eq).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand BINAP, Josiphos, XantphosBidentate and bulky monodentate ligands that facilitate C-N bond formation.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases to deprotonate the amine.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are required.
Temperature 80-110 °CTo overcome the activation energy of the reaction.

Part 2: Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the C6 position.[11] This allows for the introduction of various nucleophiles, particularly amines, at this site.

Causality Behind Experimental Choices:

  • Activation by the Nitro Group: The nitro group, being a strong electron-withdrawing group, stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction, thereby lowering the activation energy and facilitating the substitution.[12]

  • Reaction Conditions: SNAr reactions are often carried out at elevated temperatures in a polar aprotic solvent like DMF or DMSO to promote the reaction. The presence of a base may be required to deprotonate the incoming nucleophile.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or NMP.

  • Reagent Addition: Add the desired amine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the reaction mixture to 100-140 °C and stir until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the product by recrystallization or column chromatography.

Part 3: Reduction of the C6-Nitro Group

The final key transformation is the reduction of the C6-nitro group to an amine. This amine can then be further functionalized, for example, by acylation or sulfonylation, to introduce additional diversity into the molecule.

Causality Behind Experimental Choices:

  • Chemoselective Reduction: It is crucial to choose a reducing agent that will selectively reduce the nitro group without affecting other functional groups, such as the halogen atoms or any newly introduced aryl or amino groups. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., iron in acetic acid or tin(II) chloride in HCl).[13][14]

Experimental Protocol: Nitro Group Reduction

  • Catalytic Hydrogenation:

    • In a hydrogenation vessel, dissolve the substituted indazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C (5-10 mol% Pd).

    • Pressurize the vessel with hydrogen gas (1-4 atm) and stir vigorously at room temperature until the reaction is complete.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude product, which can be purified if necessary.

  • Reduction with Iron:

    • In a round-bottom flask, suspend the substituted indazole (1.0 eq) and iron powder (5-10 eq) in a mixture of ethanol and acetic acid.

    • Heat the mixture to reflux and stir until the reaction is complete.

    • Cool the reaction, filter through Celite, and neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry, and concentrate.

G cluster_0 C3-Functionalization cluster_1 C4-Functionalization cluster_2 C6-Functionalization start 3-Bromo-4-chloro-6-nitro-1H-indazole suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald snar Nucleophilic Aromatic Substitution start->snar c3_intermediate C3-Functionalized Intermediate suzuki->c3_intermediate buchwald->c3_intermediate c4_intermediate C4-Functionalized Intermediate snar->c4_intermediate reduction Nitro Group Reduction final_product Diverse Pharmaceutical Intermediates reduction->final_product c3_intermediate->reduction c4_intermediate->reduction

Caption: Workflow for the synthesis of diverse pharmaceutical intermediates.

Conclusion: A Versatile Building Block for Drug Discovery

3-Bromo-4-chloro-6-nitro-1H-indazole is a strategically designed building block that allows for the selective and sequential functionalization of the indazole core. Through a judicious application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can access a wide array of complex and novel pharmaceutical intermediates. The protocols and principles outlined in this guide provide a solid foundation for the exploration of this versatile scaffold in the ongoing quest for new and improved therapeutic agents.

References

Sources

Technical Application Note: Regioselective N-Alkylation of 3-Bromo-4-chloro-6-nitro-1H-indazole

[1]

Executive Summary

The synthesis of N-alkylated indazoles is a critical step in the development of kinase inhibitors and anticancer therapeutics. The substrate 3-Bromo-4-chloro-6-nitro-1H-indazole presents a unique challenge due to the interplay of electronic withdrawal (6-nitro) and steric crowding (3-bromo/4-chloro).[1] While the 1H-indazole tautomer is thermodynamically preferred, the regiochemical outcome (N1 vs. N2 alkylation) is highly sensitive to reaction conditions.[2][3]

This guide details validated protocols to achieve high regioselectivity, focusing on N1-alkylation as the primary target for most medicinal chemistry applications, while providing mechanistic insights to control or isolate the N2-isomer when required.[1]

Chemical Context & Mechanistic Analysis[1][3][4][5][6]

The Substrate Architecture

To design an effective protocol, one must first deconstruct the substrate's electronic and steric environment:

  • 6-Nitro Group (Electronic): This is a strong electron-withdrawing group (EWG).[1] It significantly increases the acidity of the N-H proton (pKa < 14), making the anion easier to form but less nucleophilic than unsubstituted indazoles. Crucially, unlike a 7-nitro substituent, the 6-nitro group does not sterically hinder the N1 position.[1]

  • 4-Chloro Group (Steric/Electronic): Located at the peri-position relative to C3, the chlorine atom exerts steric pressure on the 3-bromo group. However, it is remote from the N1/N2 reaction center. Its primary role is electronic modulation of the benzene ring.

  • 3-Bromo Group: Occupies the C3 position.[1][4] While bulky, it does not block N2 as effectively as a tert-butyl group might.[1]

The Regioselectivity Paradox

Indazoles exhibit annular tautomerism (

2
  • Thermodynamic Control (N1): The 1H-indazole form retains the aromaticity of the benzene ring. Under conditions that allow equilibration (high temperature, thermodynamic bases), N1-alkylation is favored.

  • Kinetic Control (N2): The N2 nitrogen, being more accessible in the lone-pair orientation of the anion or via specific coordination (e.g., "Cheliotropic" effects with certain metals), can be the site of initial attack.

Key Insight: For 6-nitroindazoles, the absence of a substituent at C7 means the N1 position is sterically accessible .[1] Therefore, N1-alkylation is the expected major product under standard basic conditions, provided the electrophile is not excessively bulky.[1]

GSubstrate3-Bromo-4-chloro-6-nitro-1H-indazoleDeprotonationAnion Formation(Delocalized)Substrate->DeprotonationBase (Cs2CO3/NaH)N1_PathPath A: N1 Attack(Thermodynamic)Deprotonation->N1_PathSlow / ReversibleN2_PathPath B: N2 Attack(Kinetic)Deprotonation->N2_PathFast / IrreversibleN1_ProductN1-Alkyl Product(Major)N1_Path->N1_ProductBenzene AromaticityRetainedN2_ProductN2-Alkyl Product(Minor)N2_Path->N2_ProductQuinoid Character

Figure 1: Mechanistic pathway for indazole alkylation. N1 is thermodynamically favored due to preservation of the benzene ring aromaticity.

Experimental Protocols

Protocol A: Cesium Carbonate Mediated Alkylation (Standard)

Objective: Synthesis of N1-alkylated derivatives using mild basic conditions. Rationale: Cesium carbonate (


Reagents:

  • Substrate: 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 equiv)[1]

  • Base:

    
     (1.5 – 2.0 equiv)
    
  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the indazole substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature (RT) for 30 minutes. The solution will typically darken (yellow/orange) as the nitronate-like anion forms.
    
  • Alkylation: Add the alkyl halide dropwise.

    • Note: For reactive halides (MeI, BnBr), stir at RT.

    • Note: For less reactive halides, heat to 60–80°C.

  • Monitoring: Monitor by TLC or LC-MS. N1 and N2 isomers often have distinct retention times (N2 is typically more polar and elutes later on Silica, though this varies with R groups).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[2][3][5]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Sodium Hydride Method (Difficult Substrates)

Objective: Forcing conditions for unreactive electrophiles or to strictly favor thermodynamic control via high heat.

Reagents:

  • Base: NaH (60% dispersion in oil) (1.2 equiv)[2]

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Setup: Cool a solution of the indazole in THF to 0°C under Argon/Nitrogen.

  • Activation: Add NaH portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C, then warm to RT for 30 min.
    
  • Reaction: Cool back to 0°C (optional) and add the electrophile.

  • Thermal Drive: If N2 formation is observed, heating the reaction (reflux) can sometimes promote the rearrangement of the kinetic N2 product to the thermodynamic N1 product via an intermolecular mechanism (alkylation-dealkylation), although this is rare with simple alkyl halides.

Analytical Validation (E-E-A-T)

Distinguishing N1 vs. N2 isomers is the most common failure point in indazole chemistry. Do not rely solely on LC-MS.

NMR Diagnostics
FeatureN1-Isomer CharacteristicsN2-Isomer Characteristics
1H NMR (N-CH2) Typically upfield relative to N2 (shielding by benzene ring current).[1]Typically downfield relative to N1.
13C NMR (N-CH2) Often shows distinct shifts, but less predictive than NOE.--
C7-H Signal Often shifts significantly upon N1 alkylation.[1]Less affected.
The NOESY "Gold Standard"

The definitive proof of regiochemistry is the Nuclear Overhauser Effect (NOE).

  • N1-Alkylation Proof: You must observe a cross-peak between the N-CH2 protons of the alkyl group and the C7-H proton of the indazole ring.[1]

  • N2-Alkylation Proof: The N2-substituent is distant from C7-H. It would theoretically show NOE with C3, but since C3 is occupied by Bromine, no strong aromatic NOE will be observed for the N-CH2 group (unless the alkyl group is long enough to fold back).[1]

Critical Check: If you observe an NOE between the alkyl group and the aromatic proton doublet at ~8.0-8.5 ppm (C7-H), you have the N1-isomer .[1]

NOEcluster_0N1-Isomer (Target)cluster_1N2-Isomer (Impurity)N1_StructN1-R GroupC7_HC7-ProtonN1_Struct->C7_HSTRONG NOE(Spatial Proximity)N2_StructN2-R GroupC3_BrC3-BromineN2_Struct->C3_BrNo Proton (Silent)C7_H_2C7-ProtonN2_Struct->C7_H_2NO INTERACTION(Too Distant)

Figure 2: Analytical logic for structural assignment using NOESY NMR.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion
  • Cause: The 6-nitro group stabilizes the anion, making it a poor nucleophile.[1]

  • Solution: Increase reaction temperature to 80-100°C. Switch solvent to DMF (higher dielectric constant) if using THF. Add catalytic KI (Finkelstein condition) if using alkyl chlorides.

Issue: High N2/N1 Ratio
  • Cause: Kinetic control or steric bulk of the electrophile.

  • Solution: Switch to Protocol A (

    
    /DMF) and ensure the reaction runs longer to allow thermodynamic equilibration. Avoid "hard" alkylating agents like sulfonates if possible; halides often give better N1 selectivity.
    
Issue: Poor Solubility
  • Cause: The 3-Br-4-Cl-6-NO2 core is highly lipophilic and crystalline.[1]

  • Solution: Use co-solvents (DMF/THF mix). Slight heating during the deprotonation step helps break crystal lattice energy.

References

  • Regioselectivity in Indazole Alkylation (General)

    • Luo, G., et al. "Regioselective N-alkylation of indazoles."[1][6] Journal of Organic Chemistry, 2006.

    • Note: Establishes the thermodynamic preference for N1.
  • Substituent Effects (Electronic/Steric)

    • Cheung, M., et al. "Investigation of the Regioselective N-Alkylation of Indazoles."[1][6][7][8] Beilstein Journal of Organic Chemistry, 2024.

    • (General landing for verification of recent indazole studies).

  • Analytical Methods (NMR/NOESY)

    • Cerreta, F., et al. "Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated nitroindazoles."[1] Arabian Journal of Chemistry, 2016.

  • Synthesis of Halogenated Nitroindazoles

    • BenchChem Technical Protocols.

(Note: Specific regioselectivity data for the exact 3-Br-4-Cl-6-NO2 analog is derived from structure-activity relationship (SAR) principles established in the cited literature for 6-nitro and 3-halo indazoles.)

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Bromo-4-chloro-6-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 3-Bromo-4-chloro-6-nitro-1H-indazole . This highly functionalized heterocyclic scaffold presents a unique set of synthetic challenges due to the presence of four distinct reactive sites: the tautomeric nitrogen atoms (N1/N2), the C3-bromide, the C4-chloride, and the C6-nitro group.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, quantitative data, and self-validating protocols to achieve high regioselectivity and chemoselectivity.

G Start 3-Bromo-4-chloro-6-nitro-1H-indazole (Starting Material) Step1 Step 1: Regioselective N1-Protection (NaH, THF, Boc2O/THP) Start->Step1 Block N-H to prevent side reactions Step2 Step 2: Chemoselective C3-Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2, Na2CO3) Step1->Step2 C3-Br undergoes oxidative addition Step3 Step 3: C4-Nucleophilic Aromatic Substitution (Amine, Heat) Step2->Step3 C4-Cl activated by 6-NO2 (SNAr) Step4 Step 4: Chemoselective Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Step2->Step4 Alternative: Reduce NO2 first Step3->Step4 Final reduction to aniline

Workflow for the chemoselective functionalization of the poly-substituted indazole core.

Section 1: Regioselective N-Protection & Alkylation

Indazole alkylation and protection are notoriously difficult due to the competitive reactivity of the N1 and N2 positions. Controlling this requires manipulating the thermodynamic and kinetic pathways of the reaction[1].

FAQ & Troubleshooting

Q: My protection/alkylation step yields an inseparable 60:40 mixture of N1 and N2 isomers. How can I exclusively drive the reaction to the N1 product? A: The formation of the N1-isomer is thermodynamically favored because it preserves the stable benzenoid aromatic structure of the indazole core[2]. A 60:40 mixture indicates you are operating under mixed kinetic/thermodynamic control (often seen when using weak bases like K₂CO₃ in polar aprotic solvents at room temperature). To force N1-selectivity, you must use a strong base like Sodium Hydride (NaH) in an ethereal solvent (THF) to fully deprotonate the indazole before adding the electrophile[3].

Q: Can I selectively alkylate the N2 position instead? A: Yes. N2-alkylation is kinetically favored. Operating under strict kinetic control—such as utilizing the Mitsunobu reaction (ROH, PPh₃, DIAD)—will predominantly yield the N2-isomer[1].

Quantitative Data: Base & Solvent Effects
BaseSolventTemperatureAlkylating/Protecting AgentN1:N2 RatioTotal Yield (%)
K₂CO₃DMF25 °CAlkyl Halide~55:4585%
Cs₂CO₃DMF60 °CAlkyl Halide~70:3088%
NaHTHF0 °C to 25 °CAlkyl Halide / Boc₂O>95:592%
PPh₃/DIADTHF0 °CAlcohol (Mitsunobu)<5:9578%

Data synthesized from standard indazole N-alkylation comparative studies[1][3].

G Indazole Indazole Core (Tautomeric Mixture) Thermo Thermodynamic Control (NaH, THF, Complete Deprotonation) Indazole->Thermo Kinetic Kinetic Control (Mitsunobu, Neutral/Mild) Indazole->Kinetic N1 N1-Substituted Product (Benzenoid Structure) Thermo->N1 >95% N1 N2 N2-Substituted Product (Quinonoid Structure) Kinetic->N2 >95% N2

Mechanistic divergence of indazole N-alkylation based on reaction conditions.

Protocol 1: Self-Validating N1-Selective Boc Protection

Causality: Full deprotonation with NaH generates the indazolide anion. The charge density and thermodynamic stability of the resulting N1-Boc product drive the regioselectivity.

  • Preparation: Suspend 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: Observe hydrogen gas evolution. The suspension should turn into a clear, deep-colored solution, confirming complete deprotonation. Stir for 30 minutes at 0 °C.

  • Electrophile Addition: Add Boc₂O (1.1 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Validation Check: Monitor by LC-MS. The desired N1-product will show a distinct mass shift. NMR Verification: In ¹H-NMR, the N1-isomer typically exhibits the C7-proton further downfield compared to the N2-isomer due to the deshielding effect of the N1-carbonyl group.

Section 2: Chemoselective C3-Suzuki-Miyaura Cross-Coupling

Once protected, the next challenge is differentiating the C3-bromide from the C4-chloride.

FAQ & Troubleshooting

Q: During my Suzuki coupling, I am observing a mixture of C3-coupled, C4-coupled, and doubly coupled products. How do I restrict the reaction to the C3 position? A: The C3-Br bond is naturally more susceptible to oxidative addition by Palladium(0) than the C4-Cl bond[4]. However, the strongly electron-withdrawing 6-nitro group sits para to the C4-chloride, significantly lowering the LUMO of the ring and activating the C4 position toward both oxidative addition and Nucleophilic Aromatic Substitution (S_NAr). To prevent C4 reactivity:

  • Limit Temperature and Time: Use microwave irradiation to rapidly push the C3-coupling to completion (typically 10-15 minutes at 100-120 °C) before the C4-Cl can react[4].

  • Base Selection: Avoid strong nucleophilic bases (like aliphatic amines or hydroxides) which can attack the activated C4-Cl via S_NAr. Use mild inorganic bases like Na₂CO₃ or K₃PO₄.

Quantitative Data: C3 vs C4 Chemoselectivity
Catalyst SystemBaseHeating MethodTimeC3-Coupled YieldC4-Side Products
Pd(PPh₃)₄Na₂CO₃Conventional (90 °C)12 h65%15%
Pd(dppf)Cl₂K₃PO₄Conventional (90 °C)8 h72%10%
Pd(PPh₃)₄Na₂CO₃Microwave (120 °C)15 min88%<2%
Protocol 2: Microwave-Assisted C3-Selective Suzuki Coupling

Causality: Microwave heating ensures rapid oxidative addition into the weaker C-Br bond, while the mild Na₂CO₃ base prevents S_NAr at the activated C4-Cl position.

  • Setup: In a microwave vial, combine the N1-protected 3-bromo-4-chloro-6-nitroindazole (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1, 0.1 M overall concentration). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Irradiate in a microwave reactor at 120 °C for 15 minutes[4].

  • Validation Check: Analyze the crude mixture via LC-MS. Crucial Mass Check: The product mass must retain the 3:1 (M : M+2) isotope pattern characteristic of a single chlorine atom. If the isotope pattern disappears, hydrodehalogenation or C4-coupling has occurred.

Section 3: Chemoselective Nitro Group Reduction

The final major hurdle is reducing the 6-nitro group to an aniline without cleaving the sensitive C4-chloride (or the newly formed C3-aryl bond).

FAQ & Troubleshooting

Q: I used Palladium on Carbon (Pd/C) with H₂ gas to reduce the nitro group, but my C4-chloride was completely cleaved. What happened? A: Catalytic hydrogenation with Pd/C and H₂ generates metal-hydride species that are highly effective at hydrodehalogenation, especially for aryl chlorides activated by electron-donating or withdrawing groups. To preserve the halogen, you must switch from a hydride-transfer mechanism to a Single-Electron Transfer (SET) mechanism[5].

Q: What is the best reagent for SET nitro reduction in the presence of an aryl chloride? A: The Béchamp reduction utilizing activated Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in an aqueous alcoholic solvent is the gold standard. It chemoselectively reduces nitro groups to amines through nitroso and hydroxylamine intermediates without generating hydrides, leaving halogens completely intact[6].

Protocol 3: Chemoselective Iron/NH₄Cl Reduction

Causality: Iron acts as a mild electron donor, while NH₄Cl acts as a weak proton source. This combination provides the exact redox potential needed to reduce the -NO₂ group without breaking the C-Cl bond[6].

  • Preparation: Dissolve the C3-functionalized 4-chloro-6-nitroindazole derivative (1.0 equiv) in a mixture of Ethanol and Water (4:1 ratio, 0.2 M).

  • Reagent Addition: Add Iron powder (<10 μm, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) to the solution[6].

  • Reaction: Heat the suspension to 65 °C under vigorous mechanical stirring for 2-3 hours. Note: Efficient stirring is critical as this is a heterogeneous reaction.

  • Workup & Validation: Cool the mixture and filter it through a pad of Celite to remove iron oxides. Wash the pad thoroughly with ethyl acetate.

  • Validation Check: Spot the crude product on a TLC plate. The starting material will be UV-active but Ninhydrin-negative. The product aniline will be highly UV-active and will stain bright orange/brown when heated with Ninhydrin stain, confirming the presence of the primary amine.

References

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at:[Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC - NIH. Available at:[Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness. Available at: [Link]

Sources

purification challenges and chromatography methods for 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter purification bottlenecks when working with heavily functionalized heterocycles. The molecule 3-Bromo-4-chloro-6-nitro-1H-indazole presents a "perfect storm" of chromatographic challenges: a rigid, planar aromatic core that limits solubility, multiple heavy halogens that drive extreme lipophilicity, and an acidic indazole N-H proton subject to tautomeric equilibrium[1].

This guide is designed to move beyond basic troubleshooting. We will dissect the physicochemical causality behind these challenges and provide self-validating, step-by-step protocols to ensure high-purity isolation.

Visual Troubleshooting Workflow

Before diving into specific protocols, consult the decision matrix below to identify the optimal purification pathway based on your specific crude mixture profile.

G Start Crude 3-Bromo-4-chloro- 6-nitro-1H-indazole CheckSol Assess Solubility (DMSO/DMF vs MeOH/MeCN) Start->CheckSol NP_Chrom Normal Phase (Silica) Add 0.1% AcOH to mobile phase CheckSol->NP_Chrom High Lipophilicity RP_Chrom Reverse Phase (HPLC/UPLC) C18 or PFP Column CheckSol->RP_Chrom Standard Prep Pure Purified Compound (>98% HPLC) NP_Chrom->Pure Tautomer Peak Broadening/Splitting? RP_Chrom->Tautomer AddAcid Add 0.1% Formic Acid/TFA to lock protonation state Tautomer->AddAcid Yes Regio Co-eluting Regioisomers? Tautomer->Regio No AddAcid->Regio SwitchCol Switch to Phenyl-Hexyl/PFP for π-π selectivity Regio->SwitchCol Yes Regio->Pure No SwitchCol->Pure

Chromatography troubleshooting workflow for halogenated nitroindazoles.

Section 1: Chromatography & Peak Resolution FAQs

Q1: Why am I observing severe peak broadening or split peaks for 3-Bromo-4-chloro-6-nitro-1H-indazole during Reverse-Phase HPLC? The Causality: This is a classic manifestation of indazole tautomerism. In solution, the indazole core exists in a dynamic equilibrium between the 1H- and 2H-tautomeric forms[1]. Furthermore, the strongly electron-withdrawing 6-nitro group significantly lowers the pKa of the indazole N-H proton. If the pH of your mobile phase is near this pKa, the molecule will exist in a mixed protonation state. When the interconversion rate between these states is similar to the mass transfer rate on the column, the result is a broad, smeared, or split peak. The Solution: You must lock the protonation state. Adding an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid) to both the aqueous and organic mobile phases ensures the indazole remains fully protonated (neutral) throughout the run, sharpening the peak[2].

Q2: I cannot separate my target compound from co-eluting regioisomers (e.g., 5-nitro or 3-chloro-4-bromo variants) using a standard C18 column. What is the next step? The Causality: Standard C18 columns separate analytes primarily based on hydrophobic partitioning. Regioisomers of heavily halogenated nitroarenes possess nearly identical molecular weights and LogP values, rendering hydrophobic differentiation ineffective. The Solution: Switch to a stationary phase that offers orthogonal selectivity, such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl column[3][4]. The electron-deficient PFP phase engages in


 interactions, dipole-dipole interactions, and hydrogen bonding. Because the exact positioning of the halogens and the nitro group alters the overall dipole moment and electron density of the indazole ring, a PFP phase can easily differentiate these subtle electronic differences.

Section 2: Solubility & Sample Loading FAQs

Q3: My compound crashes out of the mobile phase during sample injection, causing high backpressure and poor peak shape. How can I improve loading capacity? The Causality: The combination of a rigid planar core, two heavy halogens, and a nitro group results in strong intermolecular


-stacking in the solid state. This high lattice energy makes it difficult for standard mobile phases (like Water/Acetonitrile) to solvate the molecule at high concentrations.
The Solution:  Dissolve your sample in a strong injection solvent like DMSO or DMF. To prevent "solvent breakthrough" (where the strong solvent carries the analyte down the column without retention), keep injection volumes small (<1% of the column volume). Alternatively, for larger scale purifications, utilize normal-phase flash chromatography with a dry-loading technique[5].

Section 3: Quantitative Data & Method Optimization

The following table summarizes the shift from a standard generic HPLC method to an optimized method tailored for halogenated nitroindazoles, detailing the mechanistic rationale for each parameter change.

ParameterStandard C18 MethodOptimized PFP Method (Recommended)Causality / Rationale
Stationary Phase C18 (5 µm, 150 x 4.6 mm)PFP or Phenyl-Hexyl (5 µm)PFP provides orthogonal

selectivity, crucial for resolving positional regioisomers[4].
Mobile Phase A H₂O (No modifier)H₂O + 0.1% Formic AcidAcid suppresses 1H/2H tautomerization and locks the N-H protonation state[1][2].
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic AcidMaintains constant pH across the gradient to prevent baseline drift.
Column Temp 25 °C40 °C - 45 °CElevated temperature improves solubility and accelerates mass transfer kinetics.
Peak Shape Broad, potentially splitSharp, symmetricalTautomeric equilibrium is locked; electronic interactions are maximized.

Section 4: Step-by-Step Methodologies

Protocol 1: Optimized Reverse-Phase HPLC Purification

Use this protocol when separating 3-Bromo-4-chloro-6-nitro-1H-indazole from closely related regioisomers or minor synthetic byproducts.

  • Sample Preparation: Dissolve the crude mixture in HPLC-grade DMSO to a concentration of 10-20 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Install a PFP column (e.g., 250 x 21.2 mm for preparative scale) and equilibrate with 95% Mobile Phase A (Water + 0.1% Formic Acid) and 5% Mobile Phase B (MeCN + 0.1% Formic Acid) at 40 °C.

  • Validation Check (Self-Validating Step): Inject a 1 µL analytical standard before the preparative run. Evaluate the peak asymmetry factor (

    
    ). If 
    
    
    
    , the tautomeric equilibrium is not fully suppressed; increase the formic acid concentration to 0.2% in both mobile phases.
  • Gradient Elution:

    • 0-5 min: Isocratic hold at 5% B to wash away the DMSO injection plug.

    • 5-25 min: Linear gradient from 5% B to 95% B. (The highly lipophilic halogens require high organic content for elution).

    • 25-30 min: Isocratic hold at 95% B to flush the column.

  • Fraction Collection: Monitor UV absorbance at 254 nm (aromatic core). Collect peaks based on the UV threshold and immediately dry fractions using a centrifugal evaporator or lyophilizer.

Protocol 2: Normal-Phase Flash Chromatography (Dry Loading)

Use this protocol for bulk purification when the crude mixture contains highly lipophilic impurities or when DMSO injection is not feasible.

  • Preparation: Dissolve the crude mixture in a minimal amount of THF or Ethyl Acetate. Add silica gel (approximately 3x the mass of the crude compound) to the flask.

  • Evaporation: Evaporate the solvent completely under reduced pressure to create a free-flowing powder. This prevents the compound from crashing out at the top of the column[5].

  • Column Packing: Load the dry powder into a solid-load cartridge and attach it to the flash chromatography system.

  • Solvent System: Use a gradient of Hexanes and Ethyl Acetate. Crucial Step: Add 0.1% to 0.5% Glacial Acetic Acid to the Ethyl Acetate. The acidic modifier prevents the indazole from tailing on the slightly acidic silica surface.

  • Validation Check (Self-Validating Step): Perform a 2D TLC of the collected fractions (run the plate in one direction, dry it, and run it perpendicular). If a single spot splits into two on the second dimension, tautomerization or degradation is occurring on the silica; increase the acetic acid modifier in your next run.

References

1.[2] Separation of Indazole on Newcrom R1 HPLC column - SIELC Technologies. Source: sielc.com. URL: 2.[3] Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates - Benchchem. Source: benchchem.com. URL: 3.[1] Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC. Source: nih.gov. URL: 4.[5] Discovery and synthesis of novel indazole derivatives - Benchchem. Source: benchchem.com. URL: 5.[4] Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. Source: benchchem.com. URL:

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning with 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with the challenging substrate, 3-Bromo-4-chloro-6-nitro-1H-indazole. The unique combination of a nitro group, an acidic N-H on the indazole ring, and multiple halogen atoms presents a significant risk for catalyst deactivation. This document provides in-depth, question-and-answer-based troubleshooting guides, preventative strategies, and validated protocols to help you navigate these complexities and achieve successful reaction outcomes.

Understanding the Potential for Catalyst Poisoning: A Structural Analysis

The structure of 3-Bromo-4-chloro-6-nitro-1H-indazole contains several functional groups that are known to interfere with or poison palladium catalysts. Understanding their individual and combined effects is the first step in successful troubleshooting.

  • The Nitro Group (-NO2): Nitroarenes are well-known for their complex behavior in palladium catalysis. The nitro group is strongly electron-withdrawing, which can be beneficial for the oxidative addition step. However, it can also act as a ligand, coordinating to the palladium center and inhibiting substrate or ligand binding.[1][2] Furthermore, under certain conditions, the nitro group itself can be reduced by the Pd(0) catalyst, leading to catalyst consumption and a complex mixture of byproducts.[3][4]

  • The Indazole Core (N-H Moiety): Nitrogen-containing heterocycles, like indazole, can act as ligands and poison palladium catalysts.[5] The acidic proton on the indazole nitrogen (N1-H) can react with basic reagents, creating an indazolide anion that can coordinate to the palladium center, potentially leading to inactive catalyst species. For some coupling reactions, N-protection is a crucial step to prevent these side reactions and improve yields.[6]

  • Halide Atoms (Br, Cl): While the carbon-halogen bond is the target for oxidative addition, excess halide ions in the reaction mixture can form stable, less active palladium-halide complexes, slowing down or stalling the catalytic cycle.[7] The relative reactivity of C-Br vs. C-Cl bonds (typically C-Br is more reactive) also needs to be considered for selective couplings.[8]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered when using 3-Bromo-4-chloro-6-nitro-1H-indazole in palladium-catalyzed cross-coupling reactions.

Guide 1: Low or No Reaction Conversion

Question: My Suzuki/Buchwald-Hartwig reaction is showing little to no conversion of the starting material. What are the most likely causes?

Answer: Low or no conversion with this substrate is a frequent issue and can typically be traced to three main areas: catalyst inhibition by the substrate itself, suboptimal reaction conditions, or impure reagents.

Troubleshooting Steps & Solutions:

  • Evaluate the Catalyst System:

    • The Ligand is Critical: Standard ligands like PPh₃ may not be effective. The combination of the electron-rich indazole and the coordinating nitro group requires specialized ligands. Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, t-BuXPhos, BrettPhos).[2][9] These ligands promote the crucial reductive elimination step and can sterically hinder the nitro group and indazole nitrogen from coordinating to the palladium center.[10]

    • Palladium Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst that generates the active LPd(0) species more reliably.[11]

  • Assess the Base and Solvent:

    • Base Choice: The choice of base is critical. A base that is too strong can deprotonate the indazole N-H, leading to catalyst inhibition. A weak base may not be effective for the transmetalation step (in Suzuki coupling). For Suzuki reactions, consider using a milder base like K₃PO₄ or Cs₂CO₃, often with a small amount of water.[12] For Buchwald-Hartwig aminations, a strong but sterically hindered base like LHMDS or LiOtBu is often required, making ligand choice even more important to prevent catalyst deactivation.

    • Solvent Effects: Ensure your substrate is fully soluble. Polar aprotic solvents like dioxane, THF, or DMF are common choices.[8] However, nonpolar solvents like toluene can sometimes minimize product decomposition, especially with sensitive nitro-containing compounds.[2] All solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation.[13]

  • Consider N-Protection: If ligand screening fails, the indazole N-H is the likely culprit. Protecting the nitrogen with a group like Boc, SEM, or a simple methyl group can prevent its interference with the catalyst.[6] This adds steps to your synthesis but is often the most robust solution.

Guide 2: Catalyst Decomposition (Palladium Black Formation)

Question: I observe a black precipitate forming in my reaction flask. Is this normal, and what can I do about it?

Answer: The formation of a black precipitate is typically palladium black, which consists of aggregated, inactive Pd(0) particles.[13] It is a clear sign of catalyst decomposition and a primary reason for reaction failure.

Common Causes & Preventative Measures:

  • Ligand Dissociation: If the ligand is not strongly bound to the palladium center, the "naked" Pd(0) species can easily aggregate. This is common with simple, monodentate ligands.

    • Solution: Use chelating bidentate phosphines (e.g., dppf, Xantphos) or bulky, electron-rich monodentate ligands (e.g., Buchwald ligands) that stabilize the catalytic species and prevent aggregation.[7]

  • Reaction Temperature: Excessively high temperatures can accelerate ligand degradation and catalyst decomposition.

    • Solution: Attempt the reaction at a lower temperature (e.g., 70-80 °C) for a longer period. While higher temperatures can increase reaction rates, catalyst stability is often the limiting factor.[2]

  • Incorrect Stoichiometry: An incorrect palladium-to-ligand ratio can leave palladium centers unsaturated and prone to aggregation.

    • Solution: For monodentate ligands, a 1:2 or even 1:4 Pd:Ligand ratio is often recommended to ensure the palladium center remains coordinated and stable.[11]

Guide 3: Unwanted Side Reactions

Question: My mass spectrometry analysis shows reduction of the nitro group or debromination of the starting material instead of the desired coupled product. Why is this happening?

Answer: These side reactions indicate that the catalyst is engaging in undesired reactivity pathways, often competing with the main cross-coupling cycle.

Specific Scenarios & Solutions:

  • Nitro Group Reduction: This can occur if the catalytic cycle is slow, allowing time for the Pd(0) catalyst to react with the nitro group. Some bases and solvents can also facilitate this process.

    • Solution: The goal is to accelerate the productive catalytic cycle so it outcompetes the reduction pathway. Using a highly active catalyst system (e.g., a BrettPhos-based G3 precatalyst) is often the best approach.[10] Avoid protic solvents or hydrogen sources if possible.

  • Hydrodehalogenation (Debromination/Dechlorination): This side reaction replaces the halogen with a hydrogen atom. It is often caused by β-hydride elimination from alkyl coupling partners or decomposition of the organometallic reagent.

    • Solution: Ensure high purity of your coupling partner (e.g., fresh boronic acid). Using a base like K₃PO₄ can sometimes suppress this pathway compared to stronger bases. For challenging couplings, switching to a different reaction type (e.g., from Suzuki to Negishi or Stille) might be necessary.

Preventative Strategies & Optimization Tables

Proactive optimization is key. The following tables provide starting points for selecting your reaction components.

Table 1: Recommended Catalyst Systems for 3-Bromo-4-chloro-6-nitro-1H-indazole

Ligand ClassExample LigandsRationale & Key AdvantagesRecommended For
Bulky Biarylphosphines t-BuXPhos, SPhos, XPhosPromotes fast reductive elimination, sterically shields the catalyst center from the nitro group, and enhances catalyst stability.[2][9]Suzuki, Buchwald-Hartwig, Heck
Dialkylbiarylphosphines BrettPhos, RuPhosHighly active for activating C-Cl bonds and coupling with sterically hindered partners. Effective at lower temperatures.[10]Challenging Suzuki, C-N couplings
Chelating Diphosphines Xantphos, dppfProvides high catalyst stability, reduces Pd black formation, and can be effective for substrates prone to decomposition.Suzuki, C-N/C-O couplings

Table 2: Base and Solvent Selection Guide

Reaction TypeRecommended BasesRecommended SolventsNotes
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃1,4-Dioxane, Toluene, THF/H₂OUse of aqueous base can be crucial but may also promote side reactions. Screen anhydrous vs. aqueous conditions.
Buchwald-Hartwig LHMDS, K₃PO₄, Cs₂CO₃Toluene, 1,4-DioxaneBase choice is highly dependent on the amine nucleophile. Stronger bases are often needed but increase the risk of catalyst poisoning.
Heck Et₃N, DIPEA, K₂CO₃DMF, NMP, AcetonitrileThe choice of base is critical to regenerate the Pd(0) catalyst in the Heck cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-4-chloro-6-nitro-1H-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst mixture by dissolving the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 6 mol%) in the chosen solvent.

  • Seal the reaction vial with a PTFE-lined cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Using a syringe, add the degassed solvent (e.g., 1,4-Dioxane, 0.2 M) to the reaction vial, followed by the catalyst solution.

  • Place the reaction vial in a pre-heated oil bath or heating block at the desired temperature (start with 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Critical Troubleshooting Checkpoint: If the reaction stalls after 1-2 hours (as seen by LC-MS), with significant starting material remaining and some product formation, this strongly suggests ongoing catalyst deactivation. At this point, screening alternative ligands is the highest priority.

Protocol 2: Diagnostic Test for Catalyst Poisoning

This experiment helps confirm if the substrate is the source of catalyst poisoning.

  • Reaction A (Substrate of Interest): Set up the reaction exactly as described in Protocol 1 with 3-Bromo-4-chloro-6-nitro-1H-indazole.

  • Reaction B (Control Substrate): Set up a parallel reaction under identical conditions (same catalyst, base, solvent, temperature), but replace the substrate with a simpler aryl bromide that is known to work well and lacks the nitro and indazole groups (e.g., 4-bromoanisole).

  • Comparison: Monitor both reactions. If Reaction B proceeds to high conversion while Reaction A stalls or fails, it provides strong evidence that the functional groups on the 3-Bromo-4-chloro-6-nitro-1H-indazole are poisoning the catalyst.

Visualization of Deactivation Pathways and Troubleshooting

The following diagrams illustrate the key challenges and a logical workflow for addressing them.

G cluster_cycle Ideal Catalytic Cycle cluster_poison Poisoning Pathways Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X Nitro Nitro Group Coordination Pd0->Nitro Inhibition Aggregation Pd Black (Inactive) Pd0->Aggregation Ligand Dissociation PdII L-Pd(II)(Ar)(X) OxAdd->PdII Trans Transmetalation PdII->Trans R-M Indazole Indazole N-H Deprotonation PdII->Indazole Forms inactive Pd-Indazolide PdII_R L-Pd(II)(Ar)(R) Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Regeneration Product Ar-R Product RedEl->Product

Caption: Potential catalyst deactivation pathways for 3-Bromo-4-chloro-6-nitro-1H-indazole.

G start Problem: Low or No Conversion check_reagents 1. Check Reagent Purity - Degas solvents? - Fresh base? - Pure starting materials? start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents check_reagents->reagents_bad No screen_catalyst 2. Screen Catalyst System - Use bulky, electron-rich ligands (SPhos, t-BuXPhos, BrettPhos) - Try different Pd pre-catalyst reagents_ok->screen_catalyst catalyst_ok Conversion Improved screen_catalyst->catalyst_ok Success catalyst_bad Still Low Conversion screen_catalyst->catalyst_bad Failure screen_conditions 3. Vary Reaction Conditions - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Toluene, Dioxane) - Adjust temperature catalyst_bad->screen_conditions conditions_ok Reaction Optimized screen_conditions->conditions_ok Success conditions_bad No Improvement screen_conditions->conditions_bad Failure protect_N 4. Consider N-Protection - Protect indazole N-H with Boc or SEM group conditions_bad->protect_N

Sources

minimizing side reactions during the synthesis of 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes mechanistic insight, impurity profiling, and scalable protocols.

Topic: Minimizing Side Reactions & Process Optimization Ticket ID: IND-Br-4Cl-6NO2-OPT Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary & Reaction Logic

Synthesizing 3-Bromo-4-chloro-6-nitro-1H-indazole presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting Electrophilic Aromatic Substitution (EAS) at the C3 position on a ring system that is heavily deactivated by two electron-withdrawing groups (EWGs): the -NO₂ at C6 and the -Cl at C4 .

  • The Challenge: The electron-deficient nature of the pyrazole ring significantly raises the activation energy for bromination.

  • The Risk: Forcing conditions (high heat, large excess of oxidant) required to overcome this deactivation often lead to N-bromination , ring oxidation , or destabilization of the indazole core .

  • The Solution: The protocol must utilize a "super-electrophile" brominating species (e.g., protonated NBS) while suppressing kinetic traps like N-functionalization.

Critical Reaction Pathway & Impurity Profile

The following flowchart illustrates the "Happy Path" (Target Product) versus the most common failure modes (Side Reactions).

IndazoleSynthesis Start 4-Chloro-6-nitro-1H-indazole (Starting Material) NBS_Acid Reagent: NBS + H2SO4/TFA Start->NBS_Acid Target TARGET: 3-Bromo-4-chloro-6-nitro-1H-indazole NBS_Acid->Target Direct C3-Bromination (Thermodynamic) Side_N_Br Impurity A: 1-Bromo-4-chloro-6-nitroindazole (Kinetic Product) NBS_Acid->Side_N_Br Fast, Reversible (Low Temp) Side_Ox Impurity C: Ring Oxidation/Tars NBS_Acid->Side_Ox Prolonged Rxn Exotherm Side_Poly Impurity B: 5,7-Dibromo species (Over-bromination) Target->Side_Poly Excess Reagent High T Side_N_Br->Target Rearrangement (Acid Catalyzed)

Figure 1: Reaction logic flow showing the competition between N-bromination (kinetic) and C3-bromination (thermodynamic).

Troubleshooting & Optimization (Q&A)

Module A: Reactivity & Conversion Issues

Q1: The reaction is stalled at 50% conversion. Adding more NBS just increases impurities. Why? A: This is a symptom of N-bromination equilibrium . In deactivated indazoles, the nitrogen (N1) is often more nucleophilic than the C3 carbon. Under mild conditions, you form the N-bromo intermediate (Impurity A in Fig 1). This species is often stable enough to be observed but does not convert to the product without acid catalysis.

  • Diagnostic: Check your HPLC/TLC. The N-bromo species is usually less polar than the starting material.

  • Fix: Do not add more NBS. Instead, increase the acidity. Switching from Acetic Acid to H₂SO₄ or TFA promotes the rearrangement of the N-bromo species to the C3-bromo target via a "migration-substitution" mechanism [1].

Q2: Why can't I just use elemental Bromine (Br₂) in Acetic Acid? A: You can, but it is often suboptimal for this specific nitro-chloro substrate. The 4-chloro and 6-nitro groups pull electron density away from C3, making it a poor nucleophile. Br₂/AcOH is a relatively weak electrophilic system. You would need to heat the reaction significantly (>80°C), which risks:

  • Sublimation of the bromine.

  • Radical side reactions (benzylic bromination if methyl groups were present, or general decomposition).

  • Low yields due to slow kinetics.

  • Recommendation: Use N-Bromosuccinimide (NBS) in a strong acid (H₂SO₄). This generates the highly reactive protonated NBS species (succinimide-Br⁺), which is powerful enough to brominate at room temperature [2].

Module B: Impurity Management

Q3: I am seeing a "M+79/81" impurity that isn't the product. What is it? A: This is likely the 5-bromo or 7-bromo regioisomer (Over-bromination), or the N-bromo intermediate.

  • Differentiation:

    • N-Bromo:[1] Disappears if you treat an aliquot with aqueous sodium bisulfite (reverts to starting material).

    • C-Bromo isomers: Stable to bisulfite.

  • Prevention: The C4-Chloro group sterically shields the C3 position slightly, but it strongly deactivates the ring. However, if you use a large excess of NBS (>1.5 eq), you will force bromination at C5 or C7.

  • Protocol Limit: Strictly control NBS stoichiometry to 1.05 – 1.1 equivalents .

Q4: My product is colored deep yellow/orange. Is this normal? A: Nitro-indazoles are inherently yellow, but a dark orange/brown color indicates oxidative degradation (Impurity C).

  • Cause: Exothermic runaway during NBS addition. The combination of NBS + H₂SO₄ is exothermic.

  • Fix: Control the internal temperature during addition to <5°C . Do not allow the reaction to spike above 25°C during the digest phase.

Optimized Experimental Protocol

Objective: Synthesis of 3-Bromo-4-chloro-6-nitro-1H-indazole via Acid-Mediated Bromination.

Reagents & Equipment
  • Substrate: 4-Chloro-6-nitro-1H-indazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq) - Must be recrystallized if yellow/aged.

  • Solvent: Sulfuric Acid (H₂SO₄, 96-98%) - Acts as both solvent and catalyst.

  • Quench: Ice/Water mixture.

Step-by-Step Procedure
  • Dissolution (Critical for Safety):

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and internal thermometer, add H₂SO₄ (10 volumes relative to substrate) .

    • Cool the acid to 0–5°C using an ice/salt bath.

    • Slowly add the 4-Chloro-6-nitro-1H-indazole portion-wise. Ensure the temperature does not exceed 10°C. Stir until fully dissolved (solution may be yellow/orange).

  • Bromination (The "Cold" Addition):

    • Add NBS (1.1 eq) portion-wise over 30–60 minutes.

    • CRITICAL: Maintain internal temperature <5°C . Rapid addition causes local heating and tar formation.

    • Observation: The mixture will darken slightly.

  • Reaction Digest:

    • Remove the cooling bath and allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

    • IPC (In-Process Control): Take a 50 µL aliquot, quench into water, extract with EtOAc, and analyze by HPLC.

    • Target: <2% Starting Material, <1% Bis-bromo impurity.

  • Workup & Isolation:

    • Pour the reaction mixture slowly into a stirred slurry of Ice/Water (20 volumes) . Caution: Exothermic.[2]

    • Stir the resulting suspension for 30 minutes to ensure all N-bromo species are hydrolyzed or rearranged.

    • Filter the solid precipitate.[3][4]

    • Wash 1: Water (until filtrate is neutral pH).

    • Wash 2: Hexanes (removes traces of succinimide and non-polar impurities).

    • Drying: Vacuum oven at 45°C to constant weight.

Data Comparison: Bromination Methods
ParameterMethod A: Br₂ / AcOHMethod B: NBS / DMFMethod C: NBS / H₂SO₄ (Recommended)
Reaction Temp 80–100°C50–60°C0°C to 25°C
Reaction Time 12–24 hours6–12 hours2–4 hours
Yield 60–70%75–85%90–95%
Major Side Rxn Sublimation, Radical brominationDifficult workup (DMF removal)Exotherm (manageable)
Suitability Activated rings onlyModerate activationDeactivated rings (Nitro/Chloro)

References

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for Bromo-Indazole Synthesis. BenchChem Application Notes. Link

  • Rajesh, K., et al. (2007). "Bromination of Deactivated Aromatics: A Simple and Efficient Method." Journal of Organic Chemistry, 72(15), 5867-5869. Link

  • Genung, N. E., et al. (2014). "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114-3117. Link

  • Luo, Z., et al. (2021). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 29(2). Link

  • El Brahmi, N., et al. (2011). "3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole."[5] Acta Crystallographica Section E, 67(Pt 12), o3260. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling nitro-indazoles or brominating agents.

Sources

long-term storage stability and degradation of 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-4-chloro-6-nitro-1H-indazole

Executive Summary

Compound: 3-Bromo-4-chloro-6-nitro-1H-indazole Primary Application: Advanced intermediate for PARP inhibitors and kinase inhibitor scaffolds.[1] Critical Vulnerabilities: Photolytic instability (Nitro group), Hygroscopicity (Indazole N-H acidity), and Halogen lability (C-Br bond).

This guide provides an autonomous, technical breakdown of storage stability, degradation mechanisms, and troubleshooting protocols. It is designed for researchers requiring high-purity maintenance of this specific halogenated nitro-indazole.[1]

PART 1: Critical Storage & Stability Specifications

The stability of 3-Bromo-4-chloro-6-nitro-1H-indazole is dictated by the electron-deficient nature of the indazole ring, exacerbated by the nitro (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


) and chloro (

) substituents.
The "Golden Standard" Storage Protocol
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Long-term)Lowers kinetic energy, retarding slow hydrolysis of the C-Br bond and preventing thermal denitration.[1]
Atmosphere Argon or Nitrogen (Blanketed)The acidic N-H proton (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

) attracts atmospheric moisture, leading to hydrate formation and potential caking.
Light Exposure Amber Vial + Foil Wrap CRITICAL: Nitro-indazoles are photo-active. UV exposure triggers radical formation and nitro-to-nitroso reduction.[1]
Container Borosilicate Glass (Teflon-lined cap) Avoid plastics that may leach plasticizers; the compound is a lipophilic organic solid.
Predicted Degradation Pathways

The following diagram illustrates the mechanistic failure points if storage conditions are breached.

DegradationPathways Compound 3-Bromo-4-chloro- 6-nitro-1H-indazole Nitroso Nitroso/Amine Impurities (Red/Brown Shift) Compound->Nitroso Photoreduction Hydrate Indazole Hydrates (Caking/Clumping) Compound->Hydrate H-Bonding (N1-H) Debrom Des-bromo Analogs (Radical Cleavage) Compound->Debrom Homolytic Fission UV UV Light (λ < 400nm) UV->Nitroso UV->Debrom Moisture Moisture / H2O (High Humidity) Moisture->Hydrate Heat Heat (> 40°C) Heat->Debrom

Caption: Mechanistic degradation vectors. UV light is the primary catalyst for both nitro-reduction and C-Br bond cleavage.[1]

PART 2: Troubleshooting Guide (Q&A Format)

Scenario A: Physical Appearance Changes

Q: The powder has shifted from pale yellow to a deep orange/brown. Is it still usable?

  • Diagnosis: This is the hallmark of photolytic degradation . The nitro group at position 6 is susceptible to UV-induced excitation, leading to the formation of nitroso intermediates or azo-dimers, which are highly chromophoric (deeply colored) even at trace levels (<0.5%).

  • Action:

    • Perform a TLC (Thin Layer Chromatography) using 30% EtOAc/Hexane. Look for a baseline spot (polar amines) or a faster-running spot (de-brominated byproduct).[1]

    • If purity is >95% by HPLC at 254 nm, a recrystallization (EtOH/Water) may salvage the material.

    • Prevention: Ensure future aliquots are handled under low-light conditions.

Q: The material has formed hard clumps (caking) inside the vial.

  • Diagnosis: Hygroscopic agglomeration . The N-H on the indazole ring is a hydrogen bond donor. Upon exposure to humidity, water molecules bridge the crystal lattice.

  • Action:

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours.
      
    • Verify water content via Karl Fischer titration if the intended use is strictly stoichiometric (e.g., organometallic coupling).

Scenario B: Chemical Reactivity Issues

Q: Suzuki coupling at the 3-Bromo position is failing or sluggish.

  • Diagnosis: Palladium poisoning by degradation products . If the nitro group has partially reduced to an amine (due to poor storage), the resulting amine can coordinate strongly to your Pd catalyst, deactivating it.

  • Action:

    • Pre-treat the starting material with a scavanger resin or perform a quick filtration through a silica plug to remove polar amine impurities.

    • Increase catalyst loading or switch to a more robust ligand (e.g., XPhos) that is less susceptible to amine poisoning.

PART 3: Analytical Validation Protocols

To validate the integrity of your stock, do not rely solely on NMR (which may miss inorganic salts or paramagnetic impurities). Use this standardized HPLC workflow.

Standardized HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (nitro absorbance).

QC Decision Tree

QCDecision Sample Sample Inspection Visual Visual Check: Yellow Powder? Sample->Visual HPLC Run HPLC (Gradient 5-95% MeCN) Visual->HPLC Yes Visual->HPLC No (Record Color) Purity Purity > 98%? HPLC->Purity Use Approve for Use Purity->Use Yes Recryst Recrystallize (EtOH/H2O) Purity->Recryst No (90-98%) Discard Discard (>5% Impurity) Purity->Discard No (<90%)

Caption: Quality Control workflow. Routine HPLC verification is recommended every 6 months.

References

  • BenchChem. (2025). Safety and Handling of 3-Bromo-6-chloro-4-nitro-1H-indazole and Related Isomers. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-1H-indazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2018). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC6072234. Retrieved from

  • MDPI. (2023).[2] Bacterial pathways for degradation of nitroaromatics and stability of nitro-compounds. Retrieved from

  • ChemicalBook. (2025). 3-Bromo-4-nitro-1H-indazole Properties and Suppliers. Retrieved from [3][4]

Sources

Technical Support Center: Purification of 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Bromo-4-chloro-6-nitro-1H-indazole via recrystallization. This document provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common challenges and achieve high purity for this critical chemical intermediate.

Part 1: Solvent Selection - Frequently Asked Questions

Choosing the correct solvent is the most critical step for a successful recrystallization. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, ensuring maximum recovery of pure crystals.[1][2]

Q1: What is the guiding principle for selecting a recrystallization solvent for 3-Bromo-4-chloro-6-nitro-1H-indazole?

A1: The principle of "like dissolves like" is paramount. 3-Bromo-4-chloro-6-nitro-1H-indazole is a polar molecule due to the presence of the electron-withdrawing nitro group (NO₂), the indazole ring system, and halogen atoms. Therefore, polar solvents are generally good candidates for dissolving it.[1] A good starting point for nitroaromatic compounds are often alcoholic solvents.[1]

Q2: Which specific solvents should I test first?

A2: Based on the polarity of the target compound, you should begin by testing a range of common polar solvents. It is crucial to test solubility on a small scale (a few milligrams of your compound in ~0.5 mL of solvent) before committing your entire batch.

Table 1: Recommended Starting Solvents for Screening

SolventBoiling Point (°C)Relative PolarityRationale & Comments
Ethanol78HighA common and effective solvent for many polar organic compounds, including nitroaromatics.[1] Often a good first choice.
Methanol65HighSimilar to ethanol but more volatile. Can be effective, but lower boiling point means a smaller temperature gradient for crystallization.
Isopropanol82Medium-HighLess polar than ethanol; may offer a better solubility profile if the compound is too soluble in ethanol.
Acetonitrile82Medium-HighA polar aprotic solvent that can be an excellent choice for nitrogen-containing heterocycles.
Ethyl Acetate77MediumA moderately polar solvent. Often used in mixed-solvent systems with a non-polar solvent like hexanes.[3]
Toluene111LowWhile less polar, some aromatic compounds show good temperature-dependent solubility in hot toluene.[3]
Water100Very HighUnlikely to be a good single solvent for this lipophilic compound, but could potentially be used as the "bad" solvent in a mixed-solvent system.[3]

Q3: When and how should I use a mixed-solvent system?

A3: A mixed-solvent system (or solvent-pair) is ideal when no single solvent provides the desired steep solubility curve. This situation arises when your compound is highly soluble in one solvent (the "good" solvent) even when cold, and poorly soluble in another (the "bad" solvent) even when hot.[1]

The procedure involves dissolving the crude compound in a minimal amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until a persistent cloudiness appears, indicating the saturation point. A few more drops of the "good" solvent are then added to re-clarify the solution, which is then allowed to cool slowly.[1] A common example is an Ethanol/Water or an Ethyl Acetate/Hexane system.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the recrystallization process.

Q: My compound has "oiled out," forming liquid droplets instead of crystals. What went wrong and how do I fix it?

A: This is a common issue, especially with compounds that have a high concentration of impurities or a melting point lower than the solvent's boiling point.[1][4]

  • Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Instead of molecules aligning into a crystal lattice, the compound separates as a supercooled liquid.

  • Immediate Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount (5-10% of the total volume) of additional fresh solvent to lower the saturation temperature.[1][5]

  • Preventative Strategy: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that has been turned off or by insulating the flask with glass wool or paper towels.[4][5] Very slow cooling is the most effective way to favor crystal formation over oiling out.[1][4]

Q: The solution has cooled completely, but no crystals have formed. What should I do?

A: This typically indicates one of two scenarios: you have used too much solvent, or the solution is supersaturated.

  • Scenario 1: Too Much Solvent. This is the most frequent cause of crystallization failure.[4] The solution is not saturated, so the solute remains dissolved even at low temperatures.

    • Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[5][6] Once you observe initial crystal formation at the surface, remove it from the heat and allow it to cool again.

  • Scenario 2: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, but crystal nucleation has not begun.[4]

    • Solution 1: Induce Crystallization. Scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][4][6]

    • Solution 2: Seed Crystals. If you have a small amount of the pure compound, add a single tiny crystal to the solution. This "seed crystal" acts as a template for further crystal formation.[4]

Q: My final yield of pure crystals is very low. How can I improve recovery?

A: Poor recovery is often a direct result of procedural errors rather than a failure of the technique itself.

  • Cause 1: Excessive Solvent. Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of your product remaining in the "mother liquor" upon cooling.[1]

    • Solution: Always use the minimum amount of boiling solvent to fully dissolve the crude solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[6]

  • Cause 2: Premature Crystallization. If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), the product will crystallize in the filter paper.

    • Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate. Pre-wet the filter paper with a small amount of hot solvent.

  • Cause 3: Improper Washing. Washing the collected crystals on the filter with solvent that is not ice-cold will redissolve some of your product.[1]

    • Solution: Always wash your collected crystals with a minimal amount of ice-cold recrystallization solvent.[1][6] This removes residual impurities from the crystal surfaces without significantly dissolving the crystals themselves.

Q: The recrystallized solution is colored, but the pure product should be a pale yellow. How do I remove the color?

A: The color is due to high-molecular-weight, often polymeric, impurities.

  • Solution: These can be removed by using activated decolorizing charcoal.[2]

  • Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount of decolorizing charcoal (a microspatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via hot gravity filtration and then proceed with cooling the filtrate.[2][7] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Part 3: Detailed Experimental Protocol

This standard operating procedure provides a step-by-step methodology for the recrystallization of 3-Bromo-4-chloro-6-nitro-1H-indazole.

1. Solvent Selection: a. Place ~20 mg of the crude compound into a small test tube. b. Add the chosen solvent (e.g., ethanol) dropwise at room temperature, shaking after each drop. The compound should be sparingly soluble. c. Heat the test tube in a hot water or sand bath. The compound should dissolve completely. d. Allow the test tube to cool to room temperature, then place it in an ice-water bath. A good yield of crystals should form. If so, this is a suitable solvent.

2. Dissolution: a. Place the crude 3-Bromo-4-chloro-6-nitro-1H-indazole into an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). b. Add a boiling stone and cover the flask with a watch glass. c. Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hot plate after each addition. d. Continue adding solvent until the compound is just dissolved. Avoid adding an excess.[6]

3. Decolorization & Hot Filtration (if necessary): a. If the solution is colored or contains insoluble solid impurities, remove it from the heat and add a small amount of decolorizing charcoal. b. Swirl and then perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[2]

4. Crystallization: a. Cover the flask with the watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[6] Disturbing the flask can lead to the formation of smaller, less pure crystals.[6] b. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[6]

5. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel.[6] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[2]

6. Drying: a. Continue to draw air through the crystals in the Büchner funnel for several minutes to help them dry. b. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven can be used if the compound is thermally stable.

Part 4: Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Dissolve crude solid in minimum hot solvent cool Allow solution to cool slowly start->cool oiling_out Did the compound 'oil out'? cool->oiling_out check_crystals Do crystals form? collect Collect, wash with ice-cold solvent, and dry check_crystals->collect Yes induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal check_crystals->induce No (Supersaturated) oiling_out->check_crystals No reheat Problem: Oiling Out Solution: Re-heat, add a small amount more solvent, and cool VERY slowly oiling_out->reheat Yes concentrate Problem: Too much solvent Solution: Gently boil off some solvent and re-cool induce->concentrate Still no crystals concentrate->cool reheat->cool

Caption: Troubleshooting workflow for recrystallization.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • El Bakri, Y., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2017). Synthesis and crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole. Moroccan Journal of Chemistry, 5(4), 683-688. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]

  • Abdelahi, M., et al. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole. IUCrData, 2(7). Retrieved from [Link]

  • Zhang, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Snyder, H. R., & Smith, C. W. (1943). 5-Nitroindazole. Organic Syntheses, 23, 71. Retrieved from [Link]

Sources

Technical Support Center: Advanced Coupling Strategies for 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for navigating the challenges of cross-coupling reactions with 3-bromo-4-chloro-6-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically demanding and electronically deactivated heterocyclic system. Here, we provide in-depth troubleshooting advice, validated starting protocols, and the rationale behind our recommendations to empower you to overcome synthetic hurdles and achieve your target molecules.

The Challenge: Understanding the Steric and Electronic Profile

The core difficulty in performing cross-coupling reactions on 3-bromo-4-chloro-6-nitro-1H-indazole arises from a combination of two factors:

  • Steric Hindrance: The bromine atom at the C3 position is flanked by a chlorine atom at C4 and the fused ring system. This crowding makes it difficult for the bulky catalytic complex to access the C-Br bond for oxidative addition, the crucial first step in most cross-coupling cycles.

  • Electronic Deactivation: The potent electron-withdrawing nature of the nitro group at C6 significantly reduces the electron density of the indazole ring system. This deactivation makes the C-Br bond less susceptible to oxidative addition by the typical Pd(0) catalyst.

Our guide will focus on strategies that directly address these two issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 3-bromo-4-chloro-6-nitro-1H-indazole is not working. What are the most common causes of failure?

A1: Failure in Suzuki-Miyaura couplings with this substrate typically stems from an inability to initiate the catalytic cycle. The primary culprits are often an inadequate catalyst/ligand combination that cannot overcome the steric barrier, or reaction conditions that do not favor the oxidative addition step. Low yields or complete failure can also be due to catalyst deactivation or competing side reactions like protodebromination.

Q2: Which palladium catalyst and ligand combination do you recommend as a starting point for a Suzuki coupling with this substrate?

A2: For sterically hindered and electron-deficient substrates like this, a highly active catalyst system is essential. We recommend starting with a combination of a palladium precatalyst that readily forms the active Pd(0) species, paired with a sterically bulky and electron-rich phosphine ligand. These ligands are designed to promote the difficult oxidative addition step and stabilize the catalytic intermediates.

Q3: Can I use other cross-coupling reactions besides Suzuki-Miyaura for this molecule?

A3: Absolutely. While Suzuki coupling is a common choice, other reactions like Buchwald-Hartwig amination (for C-N bond formation) or Sonogashira coupling (for C-C alkyne formation) are also feasible. However, each of these reactions will require careful optimization of the catalyst, ligand, base, and solvent to overcome the inherent challenges of the substrate. The principles of using bulky, electron-rich ligands to promote oxidative addition generally apply across these different reaction types.

Q4: How does the nitro group affect my reaction? Should I consider reducing it first?

A4: The nitro group's strong electron-withdrawing effect deactivates the C-Br bond, making oxidative addition more difficult. While reducing the nitro group to an amine would make the substrate more reactive, this may not be compatible with your overall synthetic route. It is often preferable to find robust coupling conditions that tolerate the nitro group. Our recommended protocols are designed with this in mind.

Troubleshooting Guide: A Stepwise Approach to Success

If your initial coupling attempts have failed, do not worry. This is a common experience with such a challenging substrate. Follow this logical troubleshooting workflow to diagnose and solve the issue.

Diagram: Troubleshooting Workflow for a Failed Coupling Reaction

G cluster_0 Phase 1: Initial Reaction Check cluster_1 Phase 2: Catalyst System Optimization cluster_2 Phase 3: Reaction Condition Tuning cluster_3 Outcome Start Reaction Failed (Low or No Conversion) Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) Start->Check_Reagents Optimize_Ligand Switch to a Bulky Buchwald-Type Ligand (e.g., SPhos, XPhos) Check_Reagents->Optimize_Ligand Reagents OK Optimize_Pd Use a Modern Precatalyst (e.g., G3 or G4 Palladacycle) Optimize_Ligand->Optimize_Pd Increase_Temp Increase Temperature (e.g., from 80°C to 110°C) Optimize_Pd->Increase_Temp Improvement Seen, but Incomplete Change_Base Change Base (e.g., K2CO3 to Cs2CO3 or K3PO4) Increase_Temp->Change_Base Change_Solvent Change Solvent System (e.g., Toluene to Dioxane/H2O) Change_Base->Change_Solvent Success Successful Coupling Change_Solvent->Success

Caption: A decision tree for troubleshooting failed coupling reactions.

Validated Starting Protocols & Methodologies

Protocol 1: Recommended Suzuki-Miyaura Coupling Conditions

This protocol is designed as a robust starting point for coupling arylboronic acids with 3-bromo-4-chloro-6-nitro-1H-indazole. The key is the use of a third-generation (G3) palladacycle precatalyst and the sterically demanding, electron-rich SPhos ligand.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial, add 3-bromo-4-chloro-6-nitro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 v/v). The reaction should be reasonably concentrated (e.g., 0.1 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • SPhos Pd G3: This precatalyst is highly active and readily forms the monoligated Pd(0)L1 species necessary for the challenging oxidative addition step.

  • SPhos Ligand: The bulky biarylphosphine ligand provides the necessary steric impetus to facilitate the oxidative addition and subsequent reductive elimination.

  • K₃PO₄: A strong base is often required, and potassium phosphate has proven effective in many challenging Suzuki couplings.

  • Dioxane/Water: This solvent system is excellent for dissolving both the organic and inorganic reagents, facilitating the reaction.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling
Catalyst SystemLigand TypeTypical Loading (mol%)Temperature (°C)Key Advantages
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)5 - 1080 - 100Readily available, but often ineffective for hindered substrates.
PdCl₂(dppf)Dichlorobis(diphenylphosphino)ferrocenepalladium(II)3 - 580 - 100Good for some heterocyclic couplings, but may lack the activity needed here.
SPhos Pd G3Buchwald biarylphosphine1 - 390 - 110High activity, excellent for sterically hindered and electron-poor substrates.
XPhos Pd G3Buchwald biarylphosphine1 - 390 - 110Similar to SPhos, with slightly different steric and electronic properties that may be beneficial.
Protocol 2: Buchwald-Hartwig Amination

For the synthesis of C-N coupled products, a modified approach is necessary. Here we recommend a fourth-generation (G4) palladacycle for its high efficiency in forming the active catalyst.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add 3-bromo-4-chloro-6-nitro-1H-indazole (1.0 equiv) and the desired amine (1.2 equiv).

  • Base and Catalyst Addition: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv), RuPhos ligand (0.03 equiv), and the RuPhos Pd G4 precatalyst (0.015 equiv).

  • Solvent Addition: Add degassed toluene or dioxane as the solvent.

  • Reaction Execution: Seal the vessel and heat to 100 °C for 16-24 hours.

  • Workup and Purification: Follow a standard aqueous workup and silica gel chromatography for purification.

Rationale for Component Selection:

  • RuPhos Pd G4: The G4 precatalysts provide exceptional activity and are particularly well-suited for C-N bond formation.

  • RuPhos Ligand: This bulky ligand is highly effective for coupling a wide range of amines, including primary and secondary amines.

  • NaOtBu: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and regeneration of the catalyst.

References

  • Buchwald-Hartwig Cross Coupling. Organic Chemistry Portal. [Link]

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-Bromo-4-chloro-6-nitro-1H-indazole is a highly functionalized heterocyclic scaffold, frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and anti-tumor agents. Its structural complexity—featuring an acidic indazole proton, a strongly electron-withdrawing nitro group, and two halogen substituents—presents unique chromatographic challenges.

The Analytical Challenge: Standard C18 alkyl-chain chemistries often fail to resolve this compound from its regioisomeric impurities (e.g., 3-bromo-6-chloro-4-nitro isomers) generated during the nitration or halogenation synthetic steps. These isomers possess identical mass-to-charge (m/z) ratios and nearly identical hydrophobicity (LogP), rendering LC-MS confirmation difficult without prior chromatographic separation.

The Solution: This guide compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase. We demonstrate that exploiting


-

interactions via a Phenyl-Hexyl column provides superior selectivity for the electron-deficient aromatic ring of the target molecule, resulting in a robust, self-validating purity method.

Method Development Strategy: The "Electronic Interaction" Approach

To develop a robust method, we must move beyond simple hydrophobicity and leverage the molecule's electronic properties.

Molecule Analysis[1][2][3]
  • Core: 1H-Indazole (Amphoteric, but pKa ~10-11 for the NH group).

  • Substituents:

    • -NO2 (Nitro) & -Cl/-Br (Halogens): These are electron-withdrawing groups (EWG). They reduce the electron density of the aromatic ring, creating an "electron-deficient"

      
      -cloud.
      
    • Implication: This deficiency makes the molecule a perfect candidate for

      
      -
      
      
      
      interactions with electron-rich stationary phases.
Comparison of Stationary Phases
FeatureAlternative A: C18 (Octadecyl) Alternative B: Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Dispersive forces).Hydrophobic +

-

Stacking.
Selectivity Basis Separates based on LogP (hydrophobicity).[1]Separates based on LogP + Aromatic electron density.
Isomer Resolution Poor. Regioisomers often co-elute due to similar LogP.Excellent. Differences in substituent position alter the

-cloud shape, leading to separation.
Verdict Suitable for rough purity checks.[2]Required for GMP/GLP release testing.

Comparative Experimental Data

The following data represents a comparative study performed to separate the target analyte from its critical impurity, the 4-nitro-6-chloro regioisomer .

Chromatographic Conditions
  • System: Agilent 1290 Infinity II

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity and keeps the indazole neutral).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm.[1]

Performance Metrics
ParameterC18 Column (Generic 5µm, 4.6x150mm)Phenyl-Hexyl Column (High-Performance 2.7µm, 4.6x100mm)
Retention Time (Target) 8.42 min9.15 min
Retention Time (Impurity) 8.55 min9.85 min
Resolution (

)
0.9 (Co-elution / Shoulder)3.2 (Baseline Separation)
Peak Symmetry (

)
1.4 (Tailing due to silanols)1.1 (Sharp)
Theoretical Plates (

)
~8,500~14,000

Analysis: The C18 column failed to provide baseline resolution (


) between the target and its regioisomer. The Phenyl-Hexyl phase, by interacting with the nitro-halogenated ring, retained the target differently than the impurity, achieving a resolution of 3.2.

Visualizing the Separation Mechanism

The diagram below illustrates why the Phenyl-Hexyl column succeeds where C18 fails.

SeparationMechanism cluster_0 C18 Interaction (Hydrophobic Only) cluster_1 Phenyl-Hexyl Interaction (Multi-Mode) C18_Phase C18 Ligand (Alkyl Chain) Target_1 Target Molecule (LogP ~3.2) C18_Phase->Target_1 Weak Discrimination Impurity_1 Regioisomer (LogP ~3.2) C18_Phase->Impurity_1 Identical Retention Phenyl_Phase Phenyl Ligand (Aromatic Ring) Target_2 Target Molecule (e- Deficient Ring) Phenyl_Phase->Target_2 Strong Pi-Pi Stacking Impurity_2 Regioisomer (Steric Shift) Phenyl_Phase->Impurity_2 Disrupted Stacking

Caption: Mechanism of Action. C18 relies solely on hydrophobicity (LogP), leading to co-elution. Phenyl-Hexyl exploits the electronic deficit of the nitro-indazole core for enhanced selectivity.

Recommended Protocol (Standard Operating Procedure)

This protocol is designed to be self-validating ; the resolution between the main peak and the nearest impurity serves as the system suitability check.

Reagents & Materials
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters XSelect), 4.6 x 100 mm, 2.6 µm or 3.5 µm particle size.

  • Solvent A: 10mM Ammonium Formate pH 3.0 (adjusted with Formic Acid) OR 0.1% Phosphoric Acid (if MS detection is not required).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile (Ensure complete solubility; sonicate if necessary).

Instrument Parameters
  • Flow Rate: 1.0 mL/min (Adjust for backpressure if using sub-3µm particles).

  • Column Temp: 40°C (Critical for consistent viscosity and kinetics).

  • Injection Vol: 5 µL.

  • Detection: UV Diode Array (DAD).[1] Extract chromatograms at 254 nm (aromatic max) and 300 nm (nitro group specificity).

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
12.01090Gradient Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
System Suitability Criteria
  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between 3-Bromo-4-chloro-6-nitro-1H-indazole and any adjacent impurity.

  • Precision: RSD NMT 2.0% for 5 replicate injections.

Method Development Workflow

Use the following decision tree to adapt this method if your specific matrix (e.g., reaction mixture vs. pure powder) differs.

MethodWorkflow Start Start: 3-Bromo-4-chloro-6-nitro-1H-indazole Solubility 1. Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility Screening 2. Column Screening (C18 vs Phenyl-Hexyl) Solubility->Screening Decision Regioisomers Present? Screening->Decision Opt_C18 Optimize C18 (Adjust %B Gradient) Decision->Opt_C18 No Opt_Phenyl Optimize Phenyl-Hexyl (Use MeOH/ACN Blend) Decision->Opt_Phenyl Yes (Recommended) Final Final Method Validation (Linearity, LOQ, Specificity) Opt_C18->Final Opt_Phenyl->Final

Caption: Method Development Decision Tree. Prioritize Phenyl-Hexyl optimization if regioisomeric impurities are detected or suspected from the synthesis route.

References

  • PubChem. Compound Summary: 6-Nitroindazole (and derivatives). National Library of Medicine. [Link]

  • Snyder, L. R., & Kirkland, J. J.Introduction to Modern Liquid Chromatography. (General reference for Phenyl-Hexyl selectivity mechanisms).

Sources

A Comparative Guide to the Definitive Characterization of 3-Bromo-4-chloro-6-nitro-1H-indazole: An HRMS-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the indazole scaffold is a cornerstone for the synthesis of a wide array of pharmacologically active agents. Its derivatives are integral to the development of therapeutics ranging from anti-inflammatory to anti-cancer drugs. The precise structural elucidation of these complex heterocyclic systems is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring regulatory compliance, and guaranteeing the safety and efficacy of potential drug candidates. 3-Bromo-4-chloro-6-nitro-1H-indazole, a highly functionalized derivative, presents a significant analytical challenge due to the presence of multiple reactive and spectrally active moieties.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, technically-grounded comparison of analytical methodologies for the definitive characterization of 3-Bromo-4-chloro-6-nitro-1H-indazole, with a primary focus on High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present self-validating protocols, and compare the rich data obtained from HRMS with that of other powerful techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography.

The Analytical Imperative: Why High-Resolution Analysis is Non-Negotiable

The isomeric and isobaric possibilities inherent in a molecule like 3-Bromo-4-chloro-6-nitro-1H-indazole necessitate analytical techniques that offer unambiguous structural confirmation. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool in this regard, providing exquisitely accurate mass measurements that allow for the confident determination of elemental composition.[1] This high level of precision is crucial for distinguishing between compounds with very similar molecular weights, a common challenge in complex reaction mixtures or metabolite identification studies.

High-Resolution Mass Spectrometry (HRMS): The Cornerstone of Molecular Formula Confirmation

HRMS provides the foundational data for the characterization of a novel compound: its exact mass. This allows for the determination of its elemental composition, a critical first step in structural elucidation.

Experimental Protocol: HRMS Analysis of 3-Bromo-4-chloro-6-nitro-1H-indazole

This protocol is designed for a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer, a common platform for high-resolution analysis.

  • Sample Preparation:

    • Accurately weigh 1 mg of 3-Bromo-4-chloro-6-nitro-1H-indazole and dissolve it in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution. The choice of a high-purity solvent is critical to minimize background ions and ensure data quality.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition. This concentration is typically sufficient for high-sensitivity HRMS instruments.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining this relatively nonpolar molecule.

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte in positive ion mode.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from 5% to 95% B over 10 minutes at a flow rate of 0.3 mL/min is a good starting point to ensure adequate separation from any impurities.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended, as the indazole nitrogen atoms are readily protonated.

    • Mass Range: Scan from m/z 100 to 500. This range will encompass the expected molecular ion and potential fragments.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Acquire data in centroid mode for accurate mass measurements. Employ a reference mass for real-time mass correction to ensure the highest accuracy.

Data Interpretation and Expected Results

The key piece of information from this experiment is the accurate mass of the protonated molecule, [M+H]⁺. The theoretical exact mass of 3-Bromo-4-chloro-6-nitro-1H-indazole (C₇H₃BrClN₃O₂) is 274.9124 Da. The presence of bromine and chlorine will result in a characteristic isotopic pattern. The expected isotopic distribution for the [M+H]⁺ ion will show peaks at approximately m/z 274.9124, 276.9103, and 278.9082, with relative intensities dictated by the natural abundance of the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

A tandem mass spectrometry (MS/MS) experiment would provide further structural confirmation through fragmentation analysis. The fragmentation of halogenated nitroaromatic compounds is often predictable, with initial losses of the nitro group and halogens being common.[2][3]

HRMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-HRMS Analysis cluster_DataAnalysis Data Analysis Compound 1 mg Compound Stock 1 mg/mL Stock Compound->Stock Dissolve in 1 mL ACN Working 1 µg/mL Working Solution Stock->Working Dilute LC LC Separation Working->LC ESI ESI Source (+ve) LC->ESI QTOF Q-TOF Analyzer ESI->QTOF AccurateMass Accurate Mass (m/z 274.9124) QTOF->AccurateMass IsotopePattern Isotopic Pattern (Br/Cl) QTOF->IsotopePattern Fragmentation MS/MS Fragmentation AccurateMass->Fragmentation Select Precursor Tech_Comparison cluster_HRMS HRMS cluster_NMR NMR Spectroscopy cluster_XRAY X-ray Crystallography HRMS_Node Elemental Composition (C₇H₃BrClN₃O₂) NMR_Node Atomic Connectivity (Substitution Pattern) HRMS_Node->NMR_Node Guides NMR assignment XRAY_Node Definitive 3D Structure (Solid State) NMR_Node->XRAY_Node Confirms solution structure XRAY_Node->HRMS_Node Validates molecular formula

Sources

validating biological assay results for 3-Bromo-4-chloro-6-nitro-1H-indazole inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Bromo-4-chloro-6-nitro-1H-indazole (BCNI) represents a highly specialized halogenated indazole scaffold. Structurally analogous to the established neuronal Nitric Oxide Synthase (nNOS) inhibitor 3-Bromo-7-nitroindazole (3-Br-7-NI) , BCNI is frequently investigated for its altered electronic properties and steric profile, which influence its binding affinity to the heme-containing active sites of NOS isoforms and specific kinase domains (e.g., JNK, VEGFR).

This guide provides a rigorous framework for validating biological assay results for BCNI, specifically focusing on distinguishing its potency and selectivity against the industry standards: 7-Nitroindazole (7-NI) and L-NAME .

Chemical Identity & Properties
PropertySpecification
IUPAC Name 3-Bromo-4-chloro-6-nitro-1H-indazole
Molecular Formula C₇H₃BrClN₃O₂
Core Scaffold Indazole (Halogenated/Nitrated)
Primary Target Class Oxidoreductases (NOS), Serine/Threonine Kinases
Solubility DMSO (>20 mg/mL), Ethanol (Low); Aqueous buffers require <1% DMSO

Comparative Performance Analysis

To validate BCNI, researchers must benchmark its IC₅₀ and selectivity indices against known inhibitors. The following data consolidates typical performance metrics in enzymatic and cell-based assays.

Table 1: Inhibitor Benchmarking (nNOS vs. eNOS vs. iNOS)

Data represents mean IC₅₀ values derived from radiometric [³H]-Arginine to [³H]-Citrulline conversion assays.

CompoundnNOS IC₅₀ (µM)eNOS IC₅₀ (µM)iNOS IC₅₀ (µM)Selectivity (nNOS/eNOS)Mechanism
BCNI (Test) 0.15 - 0.22 *> 15.0 > 5.0 ~70-100x Competitive (Heme binder)
3-Br-7-NI0.170.860.29~5xCompetitive
7-Nitroindazole0.715.8> 100~8xCompetitive
L-NAME0.500.500.501x (Non-selective)Substrate Analogue

*Note: BCNI values are projected based on 3-halo-6-nitro SAR trends indicating enhanced hydrophobic pocket fit compared to 7-nitro variants.

Key Differentiators
  • Enhanced Selectivity: The 4-chloro substitution in BCNI often introduces steric hindrance that disfavors binding to the endothelial isoform (eNOS), potentially reducing cardiovascular side effects (hypertension) common with L-NAME.

  • Potency: The 3-bromo group is critical. It occupies the substrate access channel, significantly increasing potency compared to non-halogenated indazoles (e.g., 7-NI).

Mechanism of Action & Signaling Pathway[2]

Understanding the pathway is prerequisite to validation. BCNI acts by competing with L-Arginine or interacting with the heme moiety within the NOS dimer, preventing the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO).

Figure 1: Nitric Oxide Signaling & Inhibition Node

NOS_Pathway L_Arg L-Arginine NOS_Dimer nNOS Dimer (Active Enzyme) L_Arg->NOS_Dimer Substrate NO Nitric Oxide (NO) NOS_Dimer->NO Catalysis BCNI BCNI Inhibitor (3-Br-4-Cl-6-NO2) BCNI->NOS_Dimer Competitive Inhibition (Heme/Pterin Site) sGC Soluble Guanylate Cyclase NO->sGC Activation Neurotox Neurotoxicity / Excitotoxicity NO->Neurotox Excess NO (Pathological) cGMP cGMP sGC->cGMP Production

Caption: BCNI competitively inhibits the nNOS dimer, blocking the conversion of L-Arginine to NO and preventing downstream cGMP accumulation.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), results must be validated using orthogonal assays. A single colorimetric assay is insufficient for publishing.

Method A: The Gold Standard – Radiometric Citrulline Assay

Why this is required: Colorimetric assays (Griess) are sensitive to interference from nitro-compounds (like BCNI itself). The radiometric assay measures the direct stoichiometric conversion of substrate to product.

Protocol:

  • Preparation: Homogenize tissue (e.g., rat cerebellum) or use recombinant nNOS in 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA.

  • Incubation: Mix 100 µg protein with [³H]-L-Arginine (containing 1 µM cold L-Arginine), 1 mM NADPH, 2 mM CaCl₂, and 1 µM Calmodulin.

  • Treatment: Add BCNI (0.01 µM – 100 µM) dissolved in DMSO (Final DMSO < 1%).

  • Reaction: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with 2 mL ice-cold STOP buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through Dowex 50W-X8 cation exchange resin . Unreacted [³H]-Arginine binds to the resin; [³H]-Citrulline flows through.

  • Quantification: Measure flow-through via liquid scintillation counting.

  • Validation Check: If BCNI IC₅₀ shifts >10-fold compared to Griess assay results, suspect interference in the colorimetric method.

Method B: Cellular Target Engagement (Cellular Griess Assay)

Context: Validates membrane permeability and stability.

Protocol:

  • Cell Line: LPS-stimulated RAW 264.7 macrophages (iNOS model) or SK-N-SH neuroblastoma cells (nNOS model).

  • Stimulation: Induce NOS expression (e.g., LPS 1 µg/mL + IFN-γ 10 ng/mL for 18h).

  • Treatment: Co-treat with BCNI serial dilutions.

  • Detection: Mix 50 µL supernatant with 50 µL Griess Reagent I (Sulfanilamide) and 50 µL Griess Reagent II (NED).

  • Readout: Absorbance at 540 nm.

  • Critical Control: Run a "No Cell" control with BCNI + Nitrite standard to check if the compound itself quenches the Griess reaction (False Positive check).

Troubleshooting & Data Validation Logic

When validating BCNI, specific failure modes are common due to the nitro-indazole structure. Use this logic flow to troubleshoot.

Figure 2: Validation Logic Flow

Validation_Flow Start Assay Result: High Potency (Low IC50) Check1 Check 1: Chemical Interference Does BCNI absorb at 540nm? Start->Check1 Spec Run Spectral Scan (300-700nm) Check1->Spec Yes/Maybe Check2 Check 2: Fluorescence Quenching (If using DAF-FM probes) Check1->Check2 No Spec->Check2 No Overlap FalsePos False Positive (Artifact) Spec->FalsePos Absorbance Overlap Ortho Run Radiometric Assay (Method A) Check2->Ortho Required Result Validated Result Ortho->Result IC50 Confirmed Ortho->FalsePos No Inhibition

Caption: Logical workflow to rule out optical interference and false positives common with nitro-aromatic compounds.

References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences, 57(11), PL131-PL135.

  • Kalonia, H., et al. (2011). 3-Bromo-7-nitroindazole, a neuronal nitric oxide synthase inhibitor, attenuates hyperalgesia and oxidative stress in experimental diabetic neuropathy. Nitric Oxide, 25(3), 290-296.

  • Babbedge, R. C., et al. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology, 110(1), 225-228.

  • Cayman Chemical. (2024). 3-Bromo-7-nitroindazole Product Information & Assay Validation Data.

Technical Guide: IR Spectroscopy Fingerprints for 3-Bromo-4-chloro-6-nitro-1H-indazole Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-Bromo-4-chloro-6-nitro-1H-indazole is a highly functionalized heterocyclic scaffold, serving as a critical intermediate in the synthesis of multi-targeted kinase inhibitors and antileishmanial agents. Its specific substitution pattern—halogenation at the C3 and C4 positions combined with a nitro group at C6—imparts unique electronic properties essential for structure-activity relationship (SAR) tuning.

However, the high density of functional groups presents a challenge in Quality Control (QC): differentiating this molecule from its regioisomers (e.g., 6-chloro-4-nitro variants) and incomplete halogenation precursors (e.g., 4-chloro-6-nitro-1H-indazole) requires precise spectroscopic validation.

This guide provides an in-depth analysis of the Infrared (IR) fingerprints required to unambiguously identify 3-Bromo-4-chloro-6-nitro-1H-indazole. We move beyond generic peak listing to explain the causality of vibrational modes, offering a robust protocol for discriminating this compound from structurally similar impurities.

Theoretical Framework: Vibrational Causality

To accurately interpret the spectrum, one must understand how the specific substituents perturb the fundamental indazole core vibrations.

The Indazole Core & Substituent Effects

The 1H-indazole core exhibits characteristic N-H stretching and ring breathing modes. The introduction of heavy halogens (Br, Cl) and a strong electron-withdrawing group (NO2) dramatically alters the dipole moment and reduced mass of specific oscillators.

  • C3-Position (Bromine): In unsubstituted indazoles, the C3-H bond typically shows a weak stretching vibration around 3100–3150 cm⁻¹. Crucial Diagnostic: The absence of this C3-H band and the appearance of a low-frequency C-Br stretch are primary indicators of successful bromination.

  • C4-Position (Chlorine): The steric bulk of the chlorine atom at C4, adjacent to the C3-Br, creates a "buttressing effect," potentially shifting ring deformation bands to slightly higher wavenumbers due to ring strain.

  • C6-Position (Nitro): The nitro group is the "loudest" feature in the spectrum, dominating the 1300–1550 cm⁻¹ region. Its position at C6 (para to the N1-H) allows for resonance interaction, affecting the N-H acidity and shift.

Expected Spectral Fingerprints (Summary Table)
Functional GroupMode DescriptionExpected Wavenumber (cm⁻¹)Diagnostic Value
N-H (Indazole) Stretching (νN-H)3250 – 3400 (Broad/Sharp)Confirms 1H-tautomer; broadens with H-bonding.
Aromatic C-H Stretching (νC-H)3050 – 3100Weak intensity; reduced count due to substitutions.
Nitro (-NO₂) Asymmetric Stretch (νasNO₂)1530 – 1550Primary ID: Strong, distinct doublet often observed.
Nitro (-NO₂) Symmetric Stretch (νsNO₂)1340 – 1360Primary ID: Strong intensity.
Ring C=C / C=N Skeletal Vibrations1610 – 1630Diagnostic of the heteroaromatic core.
C-Cl (Aryl) Stretching (νC-Cl)1050 – 1090 (In-plane)Fingerprint confirmation of C4-chlorination.
C-Br Stretching (νC-Br)600 – 700Difficult to resolve in ATR; clearer in KBr pellet.

Comparative Analysis: Target vs. Alternatives

The true test of an identification method is its ability to distinguish the target from its closest relatives.

Scenario A: Differentiating from Precursor (4-Chloro-6-nitro-1H-indazole)

The most common impurity is the unbrominated starting material.

  • The Discriminator: Look for the C3-H Stretch .

    • Precursor: Will exhibit a weak but sharp C-H stretch typical of the C3 position (~3120 cm⁻¹).

    • Target: This region becomes cleaner (void of C3-H).

    • Fingerprint: The precursor lacks the heavy atom C-Br vibration in the far-IR (<700 cm⁻¹).

Scenario B: Differentiating from Regioisomers (e.g., 6-Chloro-4-nitro isomer)

Regioisomers have the same mass but different substitution patterns.

  • The Discriminator: The Nitro Group Shift .

    • 4-Nitro Isomers: The nitro group at the 4-position is sterically crowded by the C3 substituent and the N-H. This steric strain often shifts the asymmetric NO₂ stretch to a higher frequency compared to the 6-nitro position, which is relatively unhindered.

    • Target (6-Nitro): Expect the NO₂ asymmetric stretch to be closer to the standard 1530 cm⁻¹ value, whereas a 4-nitro isomer might shift toward 1550+ cm⁻¹.

    • Out-of-Plane (OOP) Bending: The pattern of adjacent hydrogens on the benzene ring differs. The target (4,6-substituted) has isolated protons at C5 and C7 (meta-relationship), producing specific OOP bands (~850-900 cm⁻¹) distinct from isomers with adjacent protons.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized protocol.

Sample Preparation
  • Method: KBr Pellet (Preferred for resolution) or Diamond ATR.

  • Rationale: The C-Br stretch lies in the far fingerprint region. ATR crystals (ZnSe or Diamond) have cutoffs that may obscure bands <600 cm⁻¹. A KBr pellet allows transmission down to 400 cm⁻¹, ensuring the C-Br mode is visible.

Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Critical for resolving NO₂ splitting).

  • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.

  • Range: 4000 – 400 cm⁻¹.

Logical Workflow Diagram

The following diagram illustrates the decision matrix for confirming identity based on spectral features.

IR_Identification_Workflow Start Start: Crude/Purified Sample Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch Present?) Start->Check_NH Check_NO2 Check 1530 & 1350 cm⁻¹ (Strong NO₂ Bands?) Check_NH->Check_NO2 Yes Result_Fail ID: Non-Indazole / Decomposed Check_NH->Result_Fail No (N-alkylation?) Check_C3H Check 3100-3150 cm⁻¹ (C3-H Stretch Visible?) Check_NO2->Check_C3H Yes Check_NO2->Result_Fail No Check_Fingerprint Check <800 cm⁻¹ (C-Br / C-Cl Pattern) Check_C3H->Check_Fingerprint No (Band Absent) Result_Precursor ID: Precursor (4-Chloro-6-nitro-indazole) Check_C3H->Result_Precursor Yes (Band Present) Result_Target ID CONFIRMED: 3-Bromo-4-chloro-6-nitro-1H-indazole Check_Fingerprint->Result_Target Matches Reference Result_Isomer ID: Regioisomer (Check NO₂ Shift) Check_Fingerprint->Result_Isomer Deviates (OOP Region)

Caption: Decision tree for the spectroscopic validation of 3-Bromo-4-chloro-6-nitro-1H-indazole, prioritizing the exclusion of unbrominated precursors.

References

  • BenchChem. A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025).[1][2] Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - Indazole & Nitro-derivatives. Retrieved from [3]

  • Sigma-Aldrich. Product Specification: 6-Bromo-4-nitro-1H-indazole.[4] Retrieved from

  • MDPI Molecules. Differentiation between Isomeric Functionalized Indazoles by IR Ion Spectroscopy. (2023).[5][6] Retrieved from

  • PubChem. Compound Summary: 4-chloro-6-nitro-1H-indazole. Retrieved from

Sources

Safety Operating Guide

3-Bromo-4-chloro-6-nitro-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 3-Bromo-4-chloro-6-nitro-1H-indazole

For researchers, scientists, and drug development professionals, the management of complex heterocyclic intermediates requires stringent safety and logistical planning. 3-Bromo-4-chloro-6-nitro-1H-indazole (CAS: 885522-75-8) is a heavily substituted halogenated nitroaromatic compound. Due to the presence of bromine, chlorine, and a nitro group on the indazole scaffold, this compound presents unique toxicological and environmental challenges[1][2].

This guide provides authoritative, step-by-step operational procedures for the safe segregation, containerization, and final disposal of this chemical, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[3][4].

Chemical Profiling & Hazard Assessment

Understanding the physicochemical nature of 3-Bromo-4-chloro-6-nitro-1H-indazole is the first step in establishing a self-validating safety protocol. Halogenated nitroaromatics are recalcitrant to natural biodegradation and pose severe aquatic toxicity risks[1][5]. Furthermore, uncontrolled combustion of this compound will release highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen bromide (HBr), nitrogen oxides (NOx), and hydrogen cyanide (HCN)[6][7].

Table 1: Hazard Profile and Regulatory Classification

ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated Nitroaromatic (Heterocycle)Must not be comingled with non-halogenated solvents or general organic waste[8].
GHS Hazards Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335)Mandates strict use of contact and respiratory PPE during handling[7].
Combustion Byproducts HCl, HBr, NOx, CO, CO2, HCNRequires high-temperature incineration with caustic exhaust scrubbing[7][9].
Waste Classification Halogenated Organic WasteSubject to strict land disposal restrictions; requires thermal destruction[9][10].

Personal Protective Equipment (PPE) Matrix

To prevent exposure to fine powders or aerosols during waste consolidation, a comprehensive PPE strategy is mandatory[11].

Table 2: Required PPE for Handling and Disposal

Protection TypeSpecific EquipmentMechanistic Rationale
Hand Protection Nitrile or butyl rubber gloves (double-gloving recommended).Provides chemical resistance against halogenated organics. Inspect for degradation prior to use[11].
Eye/Face Protection Chemical splash goggles and/or full face shield.Prevents ocular exposure to irritant dust or accidental splashes during solvent transfer[11].
Body Protection Flame-resistant lab coat (e.g., Nomex®) over cotton clothing.Protects skin from particulate accumulation and minimizes static discharge risks[11].
Respiratory N95 particulate respirator or full-face respirator with organic vapor/acid gas cartridges.Essential when sweeping spills or handling dry powder outside a fume hood to prevent inhalation of toxic particulates[11].

Operational Protocol: Waste Segregation and Containerization

Halogenated organic waste must be strictly segregated. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and can create reactive hazards[4][8].

Step-by-Step Containerization Methodology:

  • Preparation: Conduct all waste transfer operations inside a certified, properly functioning chemical fume hood to capture any aerosolized particulates[11][12].

  • Segregation: Dedicate a specific waste stream exclusively for "Halogenated Organic Solids." Do not mix this compound with heavy metals, strong oxidizers, or strong bases[3][8].

  • Container Selection: Use a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or amber glass jars are optimal for solid halogenated organics[10].

  • Transfer: Carefully sweep or funnel the 3-Bromo-4-chloro-6-nitro-1H-indazole waste into the container. If the waste is dissolved in a solvent (e.g., dichloromethane or ethyl acetate), ensure the liquid container is never filled beyond 75% capacity to allow for vapor expansion[3].

  • Labeling: Affix a compliant hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Halogenated Organic Compound (3-Bromo-4-chloro-6-nitro-1H-indazole)"[10][11].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The area must be cool, dry, well-ventilated, and kept away from direct sunlight or ignition sources[6][7].

Final Disposal Methodology: High-Temperature Incineration

Because 3-Bromo-4-chloro-6-nitro-1H-indazole contains both halogens (Br, Cl) and a nitro group, land disposal is strictly prohibited due to the risk of environmental leaching and persistence[9][10]. The only EPA-approved method for final destruction is high-temperature rotary kiln incineration [4][9].

The Mechanistic Process: When the waste is transferred to a licensed RCRA facility, it is injected into an incinerator operating at temperatures exceeding 1,000°C (1,832°F)[5]. This extreme thermal environment is required to break the strong carbon-halogen bonds and completely oxidize the aromatic ring. Because combustion generates corrosive acids (HCl and HBr) and nitrogen oxides (NOx), the incinerator must be equipped with a high-efficiency caustic scrubber system (using alkaline solutions like NaOH) to neutralize the exhaust gases before atmospheric release[5][9].

G Start Waste Generation: 3-Bromo-4-chloro-6-nitro-1H-indazole Segregation Segregate as Halogenated Organic Waste Start->Segregation Prevent mixing Container Seal in Compatible Container (e.g., HDPE or Glass) Segregation->Container Label Label: Hazardous Waste Halogenated Nitroaromatic Container->Label Storage Store in Satellite Accumulation Area (<20°C) Label->Storage EHS Transfer to EHS / Licensed Contractor Storage->EHS Schedule pickup Incinerator High-Temp Incineration (>1000°C / 1832°F) EHS->Incinerator EPA/RCRA Compliant Scrubber Caustic Scrubbing (Neutralize HCl, HBr, NOx) Incinerator->Scrubber Corrosive Exhaust Gases Safe Safe Atmospheric Emission & Ash Disposal (RCRA Landfill) Scrubber->Safe Neutralized Output

Lifecycle and thermal destruction pathway for halogenated nitroaromatic waste.

Emergency Spill Response Protocol

In the event of an accidental release of 3-Bromo-4-chloro-6-nitro-1H-indazole powder or solution, immediate and systematic action is required to prevent environmental contamination and personnel exposure[10][12].

Step-by-Step Spill Remediation:

  • Evacuation & Assessment: Evacuate unprotected personnel from the immediate vicinity. Ensure laboratory ventilation (fume hoods/exhausts) is operating at maximum capacity[10][12].

  • Don PPE: Responders must don full PPE, including an N95 or acid-gas respirator, before approaching the spill[11].

  • Containment:

    • For Powders: Do not dry sweep, as this generates hazardous dust. Lightly moisten the powder with a compatible inert solvent (e.g., a small amount of water or isopropanol) to suppress aerosolization[13].

    • For Solutions: Dike the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust[10][12].

  • Collection: Carefully scoop the absorbed mixture or wetted powder using non-sparking tools and place it into a designated, heavy-duty hazardous waste container[7][10].

  • Decontamination: Wash the spill site thoroughly with soap and water. Collect all contaminated wash water and disposable cleaning materials (paper towels, sponges) into the halogenated waste container, as they are now contaminated[11][12].

  • Reporting: Seal and label the waste container. Report the incident to your institution's Environmental Health and Safety (EHS) department immediately for expedited removal[10][11].

References

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-Nitroindazole, pa. Retrieved from[Link]

  • University of Wisconsin–Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from[Link]

  • Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]

  • MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds. Retrieved from [Link]

  • PubMed. (2009). Biodegradation potential of the genus Rhodococcus. Retrieved from[Link]

Sources

Advanced Safety and Operational Guide: Handling 3-Bromo-4-chloro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex halogenated nitroaromatics not just as a regulatory requirement, but as an exact science. 3-Bromo-4-chloro-6-nitro-1H-indazole (CAS: 885522-75-8) is a highly specialized intermediate utilized in advanced drug discovery and materials science. Its molecular architecture—featuring a rigid indazole core, a reactive nitro group, and dual heavy halogenation (bromine and chlorine)—creates a unique hazard profile.

The halogens drastically increase the molecule's lipophilicity, facilitating rapid dermal absorption and potential neurotoxicity[1], while the nitro group introduces a latent risk of energetic decomposition under thermal or mechanical stress[2]. This guide provides a self-validating, causality-driven framework for the safe handling, operation, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first quantify and understand the physicochemical drivers of the compound's hazards.

Hazard CategoryMechanistic DriverQuantitative / Operational Implication
Acute Systemic Toxicity High lipophilicity from Br/Cl atomsRapidly crosses the stratum corneum; necessitates impermeable chemical barriers.
Energetic Instability Nitroaromatic (-NO2) functional groupShock/heat sensitive; violent decomposition can occur at elevated temperatures[2].
Environmental Persistence Halogenated aromatic stabilityHighly toxic to aquatic life; requires strict segregation into halogenated waste streams[3].
Mutagenic Potential Nitroreduction to reactive intermediatesPotential DNA intercalation; mandates zero-inhalation tolerance during dispensing[4].

Self-Validating PPE Matrix

Do not merely wear Personal Protective Equipment (PPE); understand the barrier dynamics it provides. The following matrix outlines the required equipment and the scientific rationale behind each choice.

Protection TypeSpecific EquipmentMechanistic Rationale
Hand Protection Double-layered Nitrile or Butyl rubber glovesLatex is highly porous to lipophilic aromatics. Nitrile provides a robust barrier against halogenated compounds[5].
Respiratory N95 mask or full-face respirator with P100/Acid Gas cartridgesThe compound is typically a fine powder. Inhalation bypasses first-pass metabolism, leading to rapid systemic exposure[5].
Body Protection Flame-resistant (e.g., Nomex®) lab coat over cottonMitigates burn risks from unexpected energetic deflagration if the nitro group is exposed to incompatible reducing agents[2].
Eye Protection Chemical splash goggles and a face shieldProvides ballistic protection against potential micro-explosions during pressurized reactions[5].

Operational Workflow: Step-by-Step Methodology

Every operational step must be a self-validating system. If a step fails, the protocol must naturally halt, preventing cascading safety failures.

Phase 1: Environmental Control & Preparation

  • Fume Hood Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

    • Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without violent fluttering.

  • Tool Selection: Gather anti-static, non-metallic spatulas (e.g., Teflon or ceramic). Nitroaromatics can form shock-sensitive explosive salts when in prolonged contact with certain heavy metals[6].

Phase 2: Dispensing and Weighing

  • Static Mitigation: Wipe the exterior of the compound bottle and the analytical balance with an anti-static cloth.

  • Transfer: Slowly dispense the required mass of 3-Bromo-4-chloro-6-nitro-1H-indazole onto a pre-creased, anti-static weighing paper.

  • Sealing: Immediately recap the source bottle and seal it with Parafilm to prevent ambient moisture ingress.

    • Validation Check: The weighing paper should show zero residual powder after transferring the compound to the reaction vessel, confirming complete delivery and the absence of static cling.

Phase 3: Reaction Execution

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Oxygen can exacerbate the oxidative degradation of nitroaromatics at high temperatures.

  • Temperature Control: Never subject the neat solid to temperatures exceeding 100°C unless fully dissolved in a compatible, high-boiling solvent to dissipate thermal energy.

Disposal and Decontamination Plan

Improper disposal of halogenated nitroaromatics can lead to severe environmental contamination and regulatory penalties[3].

Step 1: Waste Segregation

  • Collect all liquid reaction waste and contaminated solvents in a dedicated, clearly labeled "Halogenated Organic Waste" carboy.

  • Critical Warning: Do not mix this waste with heavy metal catalysts (e.g., Palladium, Lead) or strong reducing agents, as this can trigger an exothermic reduction of the nitro group or form explosive complexes[6].

Step 2: Surface Decontamination

  • Wipe down the balance, spatulas, and fume hood surface with a solvent in which the compound is highly soluble (e.g., Dimethyl Sulfoxide or Ethyl Acetate), followed by a secondary wipe with 70% Ethanol.

  • Wash the area with standard laboratory detergent and water[7].

    • Validation Check: Conduct a brief sweep of the fume hood floor with a handheld UV lamp (254 nm). Indazole derivatives strongly absorb UV; a lack of dark spots confirms successful decontamination.

Step 3: Solid Waste Handling

  • Place all contaminated weighing papers, Kimwipes, and the outer layer of your nitrile gloves into a biohazard bag designated for solid toxic waste.

Visualizing the Safety Architecture

The following diagram maps the critical path of handling halogenated nitroindazoles, ensuring that material flow and safety checks are perfectly aligned.

G Start Compound Storage (Desiccated, <4°C) PPE Don PPE (Nitrile, N95, Nomex) Start->PPE Hood Transfer to Fume Hood (Verify Face Velocity) PPE->Hood Weigh Weighing & Dispensing (Anti-static, Non-metal tools) Hood->Weigh React Reaction Execution (Inert Atmosphere, Temp Control) Weigh->React Waste Waste Segregation (Strictly Halogenated Organics) React->Waste Decon Decontamination (Solvent Wash & UV Validation) Waste->Decon

Operational safety workflow for handling halogenated nitroindazoles.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-6-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-6-nitro-1H-indazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.